Product packaging for Nebivolol hydrochloride(Cat. No.:CAS No. 920299-33-8)

Nebivolol hydrochloride

Cat. No.: B129030
CAS No.: 920299-33-8
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N
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Description

Nebivolol hydrochloride is a third-generation, highly selective β1-adrenergic receptor antagonist used in cardiovascular research . Its unique pharmacologic profile is distinguished by a dual mechanism of action: it not only acts as a potent cardioselective beta-blocker but also stimulates endothelial nitric oxide synthase (eNOS) via β3 receptor agonism, leading to nitric oxide (NO)-mediated vasodilation . This NO-potentiating effect is a key differentiator from other vasodilatory beta-blockers, such as carvedilol, and contributes to a research profile that includes reducing peripheral vascular resistance while maintaining cardiac output . The racemic mixture of the compound is metabolized primarily in the liver via glucuronidation and the CYP2D6 pathway, and it exhibits high plasma protein binding . Beyond its well-characterized use in hypertension models, its research applications extend to studies involving stable chronic heart failure, endothelial dysfunction, and vascular oxidative stress . This compound thus provides researchers with a versatile tool for investigating pathways related to hemodynamics, vascular function, and selective beta-adrenergic blockade. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26ClF2NO4 B129030 Nebivolol hydrochloride CAS No. 920299-33-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-BIISKSHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049065
Record name rac Nebivolol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152520-56-4, 169293-50-9
Record name 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac Nebivolol hydrochloride
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Record name (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanisms of Action and Molecular Interactions of Nebivolol Hydrochloride

Beta-1 Adrenergic Receptor Selectivity and Antagonism Research

Nebivolol (B1214574) is characterized by its high affinity and selectivity for the beta-1 adrenergic receptor, which is significantly greater than that of other beta-blockers. researchgate.netoup.com Research conducted on human myocardial tissue has demonstrated that nebivolol's affinity for beta-1 receptors is approximately 321 times higher than its affinity for beta-2 receptors. researchgate.netoup.com This high degree of selectivity is attributed mainly to the d-isomer of the nebivolol racemate. researchgate.net In comparative studies, the rank order of beta-1 selectivity in human myocardium has been established as nebivolol > bisoprolol (B1195378) > metoprolol (B1676517) > carvedilol (B1668590)propranolol (B1214883) = bucindolol. researchgate.net This pronounced selectivity for beta-1 receptors is a key feature of its pharmacological profile. nih.govresearchgate.net

Comparative Beta-1 Adrenergic Receptor Selectivity of Various Beta-Blockers in Human Myocardium
Beta-Blockerβ1/β2 Selectivity Ratio
Nebivolol321
Bisoprolol15.6 - 20
Metoprolol4.23 - 10
Carvedilol0.73
Bucindolol0.49
Propranolol~1

Endothelium-Dependent Vasodilation through Nitric Oxide Pathway Studies

A distinctive characteristic of nebivolol is its ability to induce vasodilation by stimulating the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. researchgate.net This effect is endothelium-dependent and is a key differentiator from other beta-blockers. tandfonline.comnih.gov The vasodilatory action of nebivolol has been demonstrated in various vascular beds, including human forearm vasculature, where its effects are inhibited by antagonists of the L-arginine/NO pathway. nih.govnih.gov

Stimulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

Research has shown that nebivolol increases the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. tandfonline.comnih.gov Studies in human umbilical vein endothelial cells (HUVEC) have demonstrated that nebivolol, but not metoprolol, leads to a time-dependent increase in NO release. nih.gov This activation of eNOS is a crucial step in the signaling cascade that leads to vasodilation. nih.gov Nebivolol has been shown to increase eNOS translocation and phosphorylation at serine 1177, further supporting its role in activating this enzyme. nih.gov

Role of L-Arginine/Nitric Oxide Pathway

The vasodilatory effects of nebivolol are intrinsically linked to the L-arginine/nitric oxide pathway. nih.govresearchgate.net L-arginine serves as the substrate for eNOS to produce nitric oxide. nih.gov Studies have consistently shown that inhibitors of nitric oxide synthase, such as N(G)-monomethyl-L-arginine (L-NMMA), antagonize the vasodilation induced by nebivolol. nih.govnih.gov Conversely, the co-administration of L-arginine can reverse this inhibition, confirming the pathway's central role. nih.gov This evidence underscores that nebivolol's vasodilatory properties are mediated through the canonical L-arginine/NO signaling cascade. nih.govresearchgate.net

Involvement of Beta-3 Adrenergic Receptors in Nitric Oxide Production

The l-enantiomer (B50610) of nebivolol acts as an agonist at beta-3 adrenergic receptors, and this interaction is a significant contributor to its NO-releasing effects. nih.govoatext.commdpi.com Stimulation of beta-3 adrenergic receptors on endothelial cells activates eNOS, leading to increased NO production. oatext.comresearchgate.net Studies have shown that blockade of beta-3 adrenoceptors partially reduces the nebivolol-induced increase in NO release. nih.gov Furthermore, nebivolol has been found to stimulate NO production in the heart via activation of beta-3 adrenergic receptors, which in turn leads to the overexpression of inducible nitric oxide synthase (iNOS). ahajournals.org This beta-3 agonism is a key component of nebivolol's unique pharmacological profile. nih.govoatext.com

Contribution of Metabolites to Nitric Oxide Release via Beta-2 Adrenergic Receptors

Interestingly, research suggests that it is not nebivolol itself but its in-vivo metabolites that are primarily responsible for augmenting NO production through a different receptor pathway. nih.gov Studies using mouse thoracic aorta segments have shown that plasma from mice treated with nebivolol, containing its metabolites, caused a significant increase in NO release. nih.gov This effect was prevented by a selective beta-2 adrenergic receptor antagonist, indicating that the metabolites of nebivolol stimulate endothelial beta-2 adrenergic receptors to produce NO. nih.gov This mechanism involves a subsequent rise in endothelial free calcium concentration, which is a critical step in activating eNOS. nih.govoup.com The d-isomer of nebivolol and its metabolites appear to be the main contributors to this action on NO release. oup.comresearchgate.net

Modulation of Oxidative Stress Pathways

Beyond its receptor-mediated actions, nebivolol exhibits antioxidant properties that contribute to its beneficial vascular effects. nih.govnih.gov It has been shown to reduce oxidative stress in hypertensive patients by decreasing the oxidative inactivation of NO. nih.gov One of the key mechanisms is the reduction of superoxide (B77818) anion (O2−) production, a reactive oxygen species that rapidly scavenges and inactivates NO. tandfonline.com By reducing superoxide levels, nebivolol increases the bioavailability of NO. tandfonline.comresearchgate.net

Reduction of Reactive Oxygen Species and Superoxide Anion

Nebivolol hydrochloride exhibits significant antioxidant properties that contribute to its mechanism of action. Research indicates that nebivolol effectively reduces oxidative stress by targeting reactive oxygen species (ROS) and superoxide anions (O₂⁻). nih.gov In a study involving essential hypertensive patients, treatment with nebivolol led to a significant improvement in several oxidative parameters when compared to atenolol (B1665814). Specifically, nebivolol reduced plasma and low-density lipoprotein (LDL) hydroperoxides, plasma 8-isoprostanes, and oxidized LDL. nih.gov

Further investigations using endothelial cells exposed to oxidative stress demonstrated that plasma from patients treated with nebivolol reduced the concentration of ROS and O₂⁻. nih.gov This effect is linked to nebivolol's ability to modulate enzymes involved in ROS production. In experimental models using the renal cortex of rats treated with ethanol, nebivolol prevented the ethanol-induced increase in superoxide anion generation. nih.govresearchgate.net The primary mechanism identified for this effect is the reduction in the expression of Nox2, a catalytic subunit of the enzyme NADPH oxidase, which is a major source of superoxide in the vasculature. nih.govresearchgate.net Additionally, nebivolol was found to decrease the expression of PKCδ and Rac1, which are crucial activators of NADPH oxidase. nih.govresearchgate.net

The table below summarizes the key findings regarding nebivolol's impact on markers of oxidative stress.

ParameterOrganism/ModelTreatment GroupControl GroupOutcomeReference
Plasma HydroperoxidesHuman (Hypertensive)NebivololAtenololSignificantly Improved nih.gov
LDL HydroperoxidesHuman (Hypertensive)NebivololAtenololSignificantly Improved nih.gov
Plasma 8-isoprostanesHuman (Hypertensive)NebivololAtenololSignificantly Improved nih.gov
Plasma ox-LDLHuman (Hypertensive)NebivololAtenololSignificantly Improved nih.gov
ROS ConcentrationHuman Endothelial CellsPlasma from Nebivolol-treated patientsPlasma from Atenolol-treated patientsReduction nih.gov
O₂⁻ ConcentrationHuman Endothelial CellsPlasma from Nebivolol-treated patientsPlasma from Atenolol-treated patientsReduction nih.gov
O₂⁻ GenerationRat Renal CortexEthanol + NebivololEthanolPrevention of Increase nih.govresearchgate.net
Nox2 ExpressionRat Renal CortexEthanol + NebivololEthanolPrevention of Increase nih.gov

Prevention of Peroxynitrite Formation

Nebivolol has been shown to favorably alter the balance between nitric oxide (NO) and the highly reactive oxidant peroxynitrite (ONOO⁻). nih.govnih.gov In hypertensive states, endothelial dysfunction is often characterized by an increased production of superoxide, which rapidly reacts with NO to form peroxynitrite. This reaction, known as eNOS uncoupling, reduces the bioavailability of beneficial NO and increases oxidative stress. nih.gov

Research using mesenteric arteries from spontaneously hypertensive rats (SHR) demonstrated marked deficiencies in bioavailable NO and concurrently increased levels of peroxynitrite compared to normotensive Wistar Kyoto (WKY) rats. nih.gov Treatment with nebivolol (10 micromol/L) effectively inhibited this eNOS uncoupling and reduced endothelial dysfunction in SHR. This was evidenced by a significant increase in the ratio of bioavailable NO to peroxynitrite ([NO]/[ONOO⁻]), restoring it to levels observed in normotensive animals. nih.gov The slow kinetics of NO release stimulated by nebivolol is a key factor in maintaining a favorable balance between NO and peroxynitrite concentrations in the endothelium. nih.gov This slow, multipathway process of NO stimulation helps preserve eNOS coupling, leading to high production of bioavailable NO and low formation of peroxynitrite. nih.gov

The antioxidant effects of nebivolol, which involve direct scavenging of oxygen-derived free radicals, also contribute to preventing the formation of peroxynitrite by reducing the availability of superoxide to react with NO. nih.govnih.gov

Animal ModelConditionMeasurementEffect of NebivololReference
Spontaneously Hypertensive Rats (SHR)Endothelial DysfunctionPeroxynitrite (ONOO⁻) LevelsDecreased nih.gov
Spontaneously Hypertensive Rats (SHR)Endothelial Dysfunction[NO]/[ONOO⁻] RatioIncreased from 1.14 to 3.09 nih.gov
Human Endothelial CellsIn VitroPeroxynitrite (ONOO⁻) ProductionLow production observed nih.gov

Re-direction of Deranged Nitric Oxide Synthase Activity

Nebivolol positively influences nitric oxide synthase (NOS) activity, particularly by addressing the "uncoupling" of endothelial nitric oxide synthase (eNOS). nih.govnih.gov In a state of eNOS uncoupling, the enzyme produces superoxide radicals instead of nitric oxide, contributing to oxidative stress and endothelial dysfunction. Nebivolol has been reported to reverse this pathological process. nih.govnih.gov Studies in spontaneously hypertensive rats showed that nebivolol treatment inhibited eNOS uncoupling, thereby increasing the bioavailability of NO. nih.gov

The mechanism for this re-direction of NOS activity is multifaceted. Nebivolol's antioxidant properties reduce the levels of superoxide, which is a key factor in causing eNOS to uncouple. nih.govresearchgate.net Furthermore, nebivolol has been shown to stimulate NO production through distinct signaling pathways. In human umbilical vein endothelial cells (HUVEC), nebivolol-induced NO liberation is mediated by the stimulation of β3-adrenoceptors and estrogen receptors. scispace.com This stimulation leads to the phosphorylation of eNOS at serine 1177, an activating site, without altering phosphorylation at inhibitory sites like threonine 495. scispace.com

In addition to its effects on eNOS, nebivolol has been found to induce NO production in the heart via the activation of inducible nitric oxide synthase (iNOS). nih.gov Research demonstrated that nebivolol treatment led to the cardiac overexpression of iNOS, an effect not observed with the β1-blocker atenolol. nih.gov This action is also initiated by the activation of β3-adrenergic receptors, suggesting a broader impact of nebivolol on NO production pathways beyond the endothelium. nih.govnih.gov

EnzymeModel SystemNebivolol's EffectMechanismReference
eNOSSpontaneously Hypertensive RatsInhibits uncouplingIncreases [NO]/[ONOO⁻] ratio nih.gov
eNOSHuman Endothelial CellsIncreases NO releaseβ3-adrenoceptor and estrogen receptor stimulation; Phosphorylation at Serine 1177 scispace.com
iNOSRat HeartInduces overexpression and NO productionβ3-adrenergic receptor activation nih.gov

Endothelin-1 (B181129) System Modulation Research

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension. nih.govmdpi.com Research has demonstrated that nebivolol modulates the endothelin-1 system. A double-blind, randomized, placebo-controlled trial involving middle-aged adults with elevated blood pressure found that chronic nebivolol treatment significantly reduces ET-1-mediated vasoconstrictor tone. nih.govnih.gov

In this study, after three months of therapy, the forearm blood flow response to the selective ETₐ receptor antagonist BQ-123 and the non-selective ETₐ/ETₑ receptor antagonist (BQ-123 + BQ-788) was markedly reduced by approximately 25% and 45%, respectively, in the nebivolol group. nih.gov This outcome indicates that nebivolol therapy diminished the baseline vasoconstrictor influence of ET-1. This effect was not observed in groups receiving metoprolol succinate (B1194679) or a placebo. nih.gov

The reduction in ET-1 vasoconstrictor tone induced by nebivolol appears to be independent of its blood pressure-lowering effects and contributes to its favorable impact on endothelial vasodilation. nih.gov After nebivolol therapy, the vasodilator response to acetylcholine (B1216132) was not significantly increased by ET-1 receptor blockade, suggesting that the nebivolol-induced improvement in endothelial function is at least partly due to the reduction in ET-1's vasoconstrictor influence. nih.gov In vitro studies have also suggested that nebivolol can blunt the endothelial production and release of ET-1. nih.gov

Myofilament Calcium Sensitivity Effects in Experimental Models

Nebivolol's effects on the contractile machinery of heart muscle cells have been investigated, specifically its impact on myofilament calcium sensitivity. Studies using experimental mouse models of hypertrophic cardiomyopathy (HCM) have provided insights into this mechanism. nih.govfrontiersin.orgnih.gov In skinned ventricular muscle strips from a Mybpc3-targeted knock-in (KI) mouse model of HCM, nebivolol induced a desensitization of myofilaments to calcium. nih.govfrontiersin.org

This desensitizing effect was concentration-dependent and more pronounced in the KI mouse muscle strips compared to wild-type (WT) strips. nih.govfrontiersin.org For instance, 10 μM of nebivolol caused a significant rightward shift in the force-pCa curve, indicating that a higher calcium concentration was required to achieve a given level of force. nih.gov Importantly, nebivolol did not affect the maximal force development in either WT or KI mouse cardiac strips. nih.govnih.gov

However, the translation of these findings to human tissue is not direct. In cardiac muscle strips obtained from three HCM patients with MYBPC3 mutations, neither 1 nor 10 μM of nebivolol had a discernible effect on myofilament calcium sensitivity or maximal force development. nih.govfrontiersin.org This suggests potential species-specific differences in the drug's interaction with the myofilaments. frontiersin.org

The table below presents the pCa₅₀ values (the negative logarithm of the calcium concentration required for 50% of maximal activation) from an experimental mouse model study. A lower pCa₅₀ value signifies decreased calcium sensitivity.

GenotypeConditionpCa₅₀ (Mean ± SEM)Change with 10 µM NebivololReference
Wild-Type (WT)Baseline5.61 ± 0.02- nih.gov
Wild-Type (WT)+ 10 µM Nebivolol5.55 ± 0.01-0.06 nih.gov
Knock-in (KI)Baseline5.68 ± 0.01- nih.gov
Knock-in (KI)+ 10 µM Nebivolol5.57 ± 0.02-0.11 nih.gov

Pharmacodynamic Profile and Systemic Physiological Effects

Hemodynamic Effects Research

Nebivolol (B1214574) hydrochloride's influence on hemodynamics is a key aspect of its therapeutic action, distinguishing it from earlier generations of beta-blockers. nih.gov Its combined β1-adrenergic receptor blockade and nitric oxide-mediated vasodilation result in a favorable hemodynamic profile. nih.govpatsnap.com

Peripheral Vascular Resistance Reduction

A significant hemodynamic effect of nebivolol is its ability to reduce peripheral vascular resistance. nih.govbiomedscidirect.com This is primarily attributed to its vasodilatory action, which is mediated through the L-arginine/nitric oxide (NO) pathway. biomedscidirect.comnih.gov By stimulating endothelial nitric oxide synthase (eNOS), nebivolol increases the bioavailability of NO, a potent vasodilator. patsnap.comtensiomed.com This leads to the relaxation of blood vessels, thereby lowering systemic vascular resistance. nih.govnih.gov Studies have shown that this reduction in peripheral resistance is a key contributor to its blood pressure-lowering effects. nih.govnih.gov

Maintenance of Cardiac Output and Stroke Volume

Unlike traditional beta-blockers that can sometimes decrease cardiac output, nebivolol has been shown to maintain or even improve cardiac output and stroke volume. nih.govnih.gov This is a consequence of its unique mechanism of action. While the β1-blockade component works to decrease heart rate, the nitric oxide-mediated reduction in peripheral vascular resistance (afterload) allows the heart to pump blood more effectively. nih.govdrugbank.com This preservation of cardiac function is a notable advantage, particularly in patient populations where maintaining adequate cardiac output is crucial. jacc.org Research indicates that nebivolol increases stroke volume, which, despite a reduction in heart rate, helps to sustain cardiac output. nih.govnih.gov

Impact on Heart Rate and Cardiac Chronotropism

As a β1-selective adrenergic receptor antagonist, nebivolol exerts a negative chronotropic effect, leading to a reduction in heart rate both at rest and during exercise. biomedscidirect.comdrugbank.com This is a primary mechanism by which it reduces myocardial oxygen demand. However, compared to some other beta-blockers, the heart rate reduction with nebivolol can be less pronounced, which may be attributed to its vasodilatory properties that help maintain cardiac chronotropism during physical exertion. jacc.org While it effectively controls heart rate, its impact is balanced by the preservation of cardiac output, distinguishing its profile from non-vasodilating beta-blockers. nih.gov

Vascular Remodeling and Function Studies

Beyond its immediate hemodynamic effects, nebivolol has been investigated for its potential to positively influence vascular structure and function. These effects are largely linked to its ability to enhance nitric oxide bioavailability and reduce oxidative stress. nih.gov

Improvement of Endothelial Function

A key feature of nebivolol is its demonstrated ability to improve endothelial function. nih.govjacc.org Endothelial dysfunction, characterized by impaired nitric oxide bioavailability, is a foundational element in the pathophysiology of various cardiovascular diseases. researchgate.net Nebivolol addresses this by stimulating endothelial nitric oxide synthase (eNOS), thereby increasing the production of NO. patsnap.comuzh.ch This enhancement of the L-arginine/NO pathway leads to improved endothelium-dependent vasodilation. nih.govnih.gov Studies have shown that nebivolol can reverse endothelial dysfunction in hypertensive patients, an effect not observed with non-vasodilating beta-blockers like atenolol (B1665814). nih.gov This improvement in endothelial health may contribute to long-term cardiovascular protection. nih.gov

Reduction of Arterial Stiffness Indices (Pulse Wave Velocity, Augmentation Index)

Arterial stiffness is an independent predictor of cardiovascular events. dovepress.com Nebivolol has been shown to have favorable effects on indices of arterial stiffness, such as pulse wave velocity (PWV) and augmentation index (AIx). nih.gov Research comparing nebivolol to atenolol found that while both drugs similarly reduced brachial blood pressure, nebivolol led to a greater reduction in aortic pulse pressure and a significant decrease in the augmentation index. nih.govoup.com

In one study, while both nebivolol and atenolol decreased carotid-femoral PWV, only nebivolol significantly reduced the augmentation index. oup.comnih.gov This suggests that nebivolol's vasodilatory and nitric oxide-enhancing properties may have a more direct and beneficial impact on the elastic properties of arteries beyond simple blood pressure reduction. nih.gov The ability of nebivolol to improve arterial compliance is a significant aspect of its vascular protective effects. nih.gov

Interactive Data Table: Comparative Effects of Nebivolol and Atenolol on Arterial Stiffness

ParameterNebivolol (Baseline)Nebivolol (After 4 Weeks)Atenolol (Baseline)Atenolol (After 4 Weeks)p-value (between drugs)
Aortic Pulse Pressure (mmHg) 51 ± 235 ± 254 ± 343 ± 3< 0.05
Pulse Wave Velocity (m/s) 11.5 ± 0.59.9 ± 0.511.1 ± 0.49.8 ± 0.4NS
Augmentation Index (%) 35 ± 528 ± 2--< 0.05
Heart Rate Reduction (bpm) -8 ± 2-14 ± 3< 0.05

Data adapted from Mahmud & Feely, 2008. nih.govoup.comnih.gov NS = Not Significant

Effects on Central Aortic Pressure

Nebivolol hydrochloride has demonstrated a significant impact on central aortic pressure, a key indicator of cardiovascular load. sprim.com Unlike peripheral blood pressure measured at the brachial artery, central aortic pressure reflects the true load imposed on the heart and major organs. sprim.com Research indicates that different classes of antihypertensive drugs can have varied effects on central and peripheral blood pressures. sprim.com

Studies have shown that nebivolol is effective in reducing not only peripheral brachial pressures but also central aortic pressures. nih.gov In one open-label study involving patients with essential hypertension, nebivolol significantly reduced central aortic systolic and diastolic blood pressure. nih.gov The treatment also led to a decrease in the augmentation index, which is a measure of wave reflection and arterial stiffness. sprim.comnih.gov This suggests that nebivolol's mechanism extends beyond simple blood pressure reduction to positively influencing the physical properties of the arterial system. nih.gov

A comparative study investigating the effects of nebivolol against metoprolol (B1676517) succinate (B1194679) in hypertensive patients found that while both drugs lowered brachial blood pressure to a similar extent, only nebivolol produced a significant reduction in central systolic and diastolic blood pressures and central pulse pressure after one year of treatment. ahajournals.org This distinction is important, as central blood pressure is considered a more direct measure of the pressure the heart and brain experience. sprim.com The vasodilating properties of nebivolol, mediated through the L-arginine/nitric oxide (NO) pathway, are thought to contribute to this favorable effect on central hemodynamics, distinguishing it from beta-blockers without such properties, like atenolol. nih.govahajournals.org

Table 1: Effect of Nebivolol on Central Aortic and Brachial Pressures

ParameterBaseline (Mean)After 15 Days of Nebivolol (Mean)ChangeP-value
Central Systolic BP (mmHg)131.5111.6-19.9&lt;0.0001
Central Diastolic BP (mmHg)96.381.7-14.6&lt;0.0001
Central Mean Arterial Pressure (mmHg)111.394.0-17.3&lt;0.0001
Central Pulse Pressure (mmHg)35.229.7-5.5&lt;0.01
Augmentation Index (AIx%@75 HR)29.021.6-7.4&lt;0.001

Data adapted from a study on patients with essential hypertension. nih.gov

Regression of Left Ventricular Hypertrophy

Left ventricular hypertrophy (LVH), the thickening of the heart's main pumping chamber, is a significant risk factor for cardiovascular morbidity and mortality. semanticscholar.org this compound has been shown to effectively promote the regression of LVH in patients with hypertension. semanticscholar.org

In a study comparing nebivolol with the angiotensin receptor blocker (ARB) irbesartan (B333) and another beta-blocker, carvedilol (B1668590), nebivolol demonstrated a more rapid effect on LVH regression. nih.gov A significant decrease in the left ventricular mass index (LVMI) was observed as early as three months into treatment with nebivolol, whereas significant reductions for irbesartan and carvedilol were noted at six months. nih.govresearchgate.net After 12 months, both nebivolol and carvedilol were found to be more effective than irbesartan in the regression of LVH. nih.gov

The mechanism behind nebivolol's efficacy in reducing LVH may be linked to several factors. Its ability to lower central blood pressure is a key contributor, as research has shown a significant correlation between the change in central systolic blood pressure and the change in left ventricular septal wall thickness. ahajournals.orgnih.gov Furthermore, nebivolol's unique vasodilatory action, mediated by nitric oxide, is believed to confer an antiproliferative activity that is beneficial in reversing the structural changes of LVH. nih.goveuropeanreview.org This NO-mediated effect may play a role in the regression of the fibrotic component that characterizes LVH. nih.gov

Table 2: Comparative Onset of Significant LVH Regression

CompoundTime to Significant Regression of LVMI
This compound3 Months
Carvedilol6 Months
Irbesartan6 Months

Data based on a comparative study in hypertensive patients with LVH. nih.govresearchgate.net

Coronary Circulation Dynamics Research

Research into the effects of this compound on coronary circulation has revealed beneficial impacts on coronary flow reserve (CFR), a measure of the coronary circulation's ability to increase blood flow in response to demand. nih.gov Impaired CFR is an indicator of coronary microcirculatory dysfunction. nih.gov

In hypertensive patients without coronary artery disease, treatment with nebivolol has been shown to significantly increase CFR. nih.gov This improvement is achieved without altering coronary velocities at rest, but by enabling a greater increase in coronary velocities after stimulation with dipyridamole. nih.gov This suggests that nebivolol improves the dilatory capacity of the coronary microvasculature. nih.gov

Further studies have elaborated on this effect. In patients with idiopathic dilated cardiomyopathy, nebivolol treatment also led to a marked increase in CFR. nih.gov This improvement was attributed to both an increase in hyperaemic (maximal) blood flow velocity and a decrease in resting blood flow velocity. nih.gov Similarly, research involving direct intracoronary administration of nebivolol in individuals with and without coronary artery disease (CAD) demonstrated a significant increase in CFR for both groups. researchgate.net In patients with slow coronary flow, nebivolol therapy was found to improve endothelial function. researcher.life The positive effect of nebivolol on CFR is partly linked to its stimulation of nitric oxide production, which promotes local vasodilation. researchgate.net

Table 3: Nebivolol's Effect on Coronary Flow Reserve (CFR)

Patient GroupBaseline CFR (Mean ± SD)CFR After Nebivolol (Mean ± SD)P-value
Hypertensive Patients1.89 ± 0.312.12 ± 0.33&lt;0.0001
Idiopathic Dilated Cardiomyopathy2.02 ± 0.352.61 ± 0.43&lt;0.001
Controls (No CAD)3.0 ± 0.64.0 ± 0.1&lt;0.01
Coronary Artery Disease (CAD)2.1 ± 0.42.6 ± 0.5&lt;0.05

Data compiled from separate research studies. nih.govnih.govresearchgate.net Note: *Value after highest intracoronary dose.

Pharmacokinetic Research and Metabolic Pathways

Hepatic Metabolism and First-Pass Effect Investigations

Nebivolol (B1214574) hydrochloride undergoes substantial hepatic metabolism following oral administration, a phenomenon that contributes to a pronounced first-pass effect. nih.govresearchgate.net This initial metabolism in the liver, before the drug reaches systemic circulation, significantly impacts its bioavailability. The extent of this first-pass metabolism is highly variable among individuals, largely due to genetic differences in metabolic enzyme activity. nih.gov

Research has shown that the oral bioavailability of nebivolol can range from as low as 12% in individuals who are extensive metabolizers to as high as 96% in those who are poor metabolizers. nih.gov This wide variation underscores the critical role of hepatic enzymes in determining the amount of active drug that ultimately reaches the bloodstream.

Role of Cytochrome P450 Enzymes in Metabolism

The biotransformation of nebivolol is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

The primary enzyme responsible for the metabolism of nebivolol is CYP2D6. nih.govresearchgate.net This enzyme facilitates the aromatic hydroxylation of the drug, leading to the formation of its major active metabolite, 4-hydroxynebivolol. researchgate.netresearchgate.net The activity of CYP2D6 is subject to genetic polymorphism, leading to distinct phenotypes in the population, namely extensive metabolizers (EMs) and poor metabolizers (PMs).

This genetic variability in CYP2D6 activity has a profound impact on the pharmacokinetics of nebivolol. In EMs, the drug is rapidly hydroxylated, leading to lower plasma concentrations of the parent drug and higher concentrations of the hydroxylated metabolites. Conversely, in PMs, the reduced enzymatic activity results in significantly higher plasma concentrations and a longer half-life of the parent nebivolol. nih.gov

Studies have demonstrated that for the same dose, poor metabolizers can attain a 5-fold higher maximum plasma concentration (Cmax) and a 10-fold higher area under the curve (AUC) of d-nebivolol compared to extensive metabolizers. nih.gov

Pharmacokinetic Parameters of d-Nebivolol in Extensive vs. Poor Metabolizers
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Oral Bioavailability12%96%
Half-life (t1/2)~12 hours~19 hours
Cmax (relative)1x5x
AUC (relative)1x10x

Glucuronidation Pathways

In addition to oxidation by CYP enzymes, nebivolol and its hydroxylated metabolites undergo phase II metabolism, primarily through glucuronidation. nih.gov This process involves the conjugation of the drug or its metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation increases the water solubility of the compounds, facilitating their excretion from the body. solvobiotech.comxenotech.com

Activity of Metabolites (Aromatic Hydroxyl and Alicyclic Oxidized)

A key feature of nebivolol's pharmacology is the activity of its metabolites. The aromatic hydroxyl metabolites, most notably 4-hydroxynebivolol, are pharmacologically active and contribute to the beta-blocking effects of the drug. invivochem.commedchemexpress.com This is particularly important in extensive metabolizers, where a significant portion of the parent drug is converted to these active metabolites.

Elimination Pathways and Excretion Profiles

The final stage in the pharmacokinetic journey of nebivolol hydrochloride is its elimination from the body. The primary routes of excretion are through urine and feces. The elimination profile of nebivolol and its metabolites is significantly influenced by the individual's CYP2D6 metabolic status.

In extensive metabolizers, approximately 38% of the administered dose is excreted in the urine and 44% in the feces. In contrast, poor metabolizers excrete a larger proportion of the drug and its metabolites via the renal route, with about 67% found in the urine and only 13% in the feces. conicet.gov.ar Less than 1% of the administered dose is excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism. conicet.gov.ar

Excretion Profile of Nebivolol and its Metabolites in Extensive vs. Poor Metabolizers
Route of ExcretionExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Urinary Excretion~38%~67%
Fecal Excretion~44%~13%

Clinical Efficacy and Cardiovascular Outcomes Research

Research in Hypertension Management

Nebivolol (B1214574) hydrochloride's dual mechanism of action, combining selective beta-1 adrenergic blockade with nitric oxide-mediated vasodilation, underpins its efficacy in hypertension management. researchgate.netnih.gov

Clinical trials have consistently demonstrated the effectiveness of nebivolol in lowering blood pressure in patients with mild to moderate hypertension. nih.govbiospace.com It has shown efficacy both as a monotherapy and as an add-on to other antihypertensive agents. researchgate.netbwise.kr

In a multicenter, randomized, placebo-controlled study involving 909 patients, nebivolol significantly reduced trough sitting diastolic blood pressure (SiDBP) by 8.0–11.2 mmHg across various doses, compared to a 2.9 mmHg reduction with placebo. nih.gov Trough sitting systolic blood pressure (SiSBP) was also significantly decreased. nih.gov Similarly, long-term observational studies have confirmed sustained blood pressure reduction over periods of 6 months and beyond. researchgate.net One large study with 6,356 patients showed significant blood pressure reduction after six months of therapy. researchgate.netnih.gov Another real-world study in 3,011 Korean patients demonstrated significant decreases in mean systolic and diastolic blood pressure at 12 and 24 weeks. bwise.kr

Comparisons with other antihypertensive agents have also been favorable. Studies have shown that nebivolol's efficacy in blood pressure reduction is comparable or superior to agents like the ACE inhibitor enalapril (B1671234) and other beta-blockers such as atenolol (B1665814) and metoprolol (B1676517). nih.gov

Table 1: Selected Clinical Trials on Nebivolol for Blood Pressure Reduction

Study/TrialNumber of PatientsKey Findings on Blood Pressure ReductionReference
Weiss et al. (2007)909Significant reduction in trough SiDBP (8.0–11.2 mmHg) and SiSBP (4.4–9.5 mmHg) vs. placebo. nih.gov
Cleophas et al. (2001)Not specifiedFound a greater reduction in blood pressure and a higher percentage of responders after 6 months of monotherapy. researchgate.netnih.gov
BENEFIT KOREA (2021)3011Significant decrease in mean SBP and DBP at 12 and 24 weeks as monotherapy or add-on therapy. bwise.kr
Van Nueten et al. (1997b)Not specifiedDecrease in blood pressure was significantly higher with nebivolol compared to enalapril over 3 months. nih.gov

A distinguishing feature of nebivolol is its positive impact on arterial hemodynamics and vascular function, largely attributed to its stimulation of endothelial nitric oxide (NO) release. researchgate.netnih.govnih.gov This NO-mediated vasodilation leads to a reduction in peripheral vascular resistance. nih.govtandfonline.com

Research has shown that nebivolol improves endothelial function, a key factor in the pathophysiology of vascular disease and hypertension. nih.gov In a comparative study, patients treated with nebivolol for four weeks showed significantly increased flow-mediated dilation of the brachial artery, whereas no such change was observed in patients treated with atenolol. nih.gov This improvement in endothelial function contributes to a reduction in arterial stiffness, a major risk factor for cardiovascular disease. nih.gov Notably, nebivolol has been found to decrease arterial stiffness independently of its effect on blood pressure. nih.gov

Compared to traditional beta-blockers like atenolol, nebivolol demonstrates a more favorable hemodynamic profile. While both drugs lower blood pressure effectively, nebivolol has been shown to reduce peripheral resistance and increase stroke volume, leading to a stable or slightly increased cardiac output. nih.gov In contrast, atenolol tends to decrease cardiac output and increase peripheral resistance. nih.gov These vasodilating properties may also help lower central aortic pressure more effectively than non-vasodilating beta-blockers. nih.gov

While nebivolol's effects on blood pressure and hemodynamics are well-documented, there is a lack of large-scale, long-term clinical outcome trials specifically designed to assess its impact on cardiovascular morbidity and mortality in patients with hypertension. nih.gov Meta-analyses of trials involving older beta-blockers, predominantly atenolol, have raised questions about their efficacy in reducing stroke risk compared to other antihypertensives, but these findings may not be applicable to third-generation vasodilating beta-blockers like nebivolol. nih.gov

A prospective, randomized study comparing nebivolol with bisoprolol (B1195378) in 1,056 hypertensive patients over one year found numerically lower, but not statistically significant, rates of all-cause mortality, cardiovascular mortality, all-cause hospitalization, and cardiovascular hospitalization in the nebivolol group. researchgate.net The authors concluded that larger trials with longer follow-up are needed to definitively compare the effects of different beta-blockers on major cardiovascular events. researchgate.net

Research in Heart Failure Syndromes

Nebivolol is one of the few beta-blockers that has been extensively studied and has demonstrated efficacy in the treatment of heart failure, particularly in elderly populations. nih.govdroracle.ai

The landmark Study of the Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure (SENIORS) trial provided crucial evidence for nebivolol's role in this patient population. semanticscholar.org This large, randomized, placebo-controlled study enrolled 2,128 patients aged 70 years or older with a history of chronic heart failure. semanticscholar.org

Over a mean follow-up of 21 months, nebivolol significantly reduced the primary composite endpoint of all-cause mortality or cardiovascular hospital admission. semanticscholar.org The primary outcome occurred in 31.1% of patients in the nebivolol group compared with 35.3% in the placebo group, representing a 14% reduction in risk (hazard ratio [HR] 0.86, 95% confidence interval [CI] 0.74–0.99, p=0.039). nih.govdroracle.aisemanticscholar.org The benefit was observed regardless of the patient's initial left ventricular ejection fraction, with 35% of the study population having a preserved ejection fraction (>35%). droracle.aisemanticscholar.org

Table 2: Primary Outcome of the SENIORS Trial

OutcomeNebivolol Group (n=1067)Placebo Group (n=1061)Hazard Ratio (95% CI)p-value
All-Cause Mortality or Cardiovascular Hospital Admission332 (31.1%)375 (35.3%)0.86 (0.74-0.99)0.039

Data from the SENIORS trial. semanticscholar.org

While nebivolol did not significantly reduce all-cause mortality alone in the primary analysis (15.8% vs. 18.1% for placebo; HR 0.88, p=0.21), the composite endpoint reduction established its efficacy and tolerability in treating heart failure in the elderly. semanticscholar.org

Studies have shown that nebivolol therapy can lead to improvements in cardiac function and structure in patients with heart failure. A pilot study involving patients with chronic heart failure and a baseline ejection fraction of 13-39% found that after 12 weeks, nebivolol significantly increased left ventricular ejection fraction (LVEF) from a mean of 31.5% to 42.0%. nih.gov The study also noted a significant decrease in the left ventricular end-systolic diameter, suggesting a beneficial effect on cardiac remodeling. nih.gov

Another trial randomized patients to nebivolol or placebo for 8 months and found that nebivolol therapy significantly increased LVEF compared with placebo (an improvement of 6.51% vs. 3.97% from baseline, respectively). nih.govtandfonline.com

When compared to other beta-blockers, the results are mixed. One study comparing nebivolol with carvedilol (B1668590) found that while both drugs significantly improved LVEF from baseline at 3 and 12 months, carvedilol led to a greater improvement than nebivolol at both time points. nih.govtandfonline.com However, other smaller studies have found no significant difference between nebivolol and carvedilol in improving LVEF or left-ventricular end-systolic volumes at 6 months. nih.gov These findings suggest that long-term therapy with nebivolol can improve left ventricular function in patients with stable heart failure. nih.gov

Outcomes in Elderly Patient Populations (e.g., SENIORS Study)

The Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalisation in Seniors with Heart Failure (SENIORS) was a pivotal trial investigating the efficacy of nebivolol in an elderly population with heart failure. medscape.comresearchgate.net This multicenter, randomized, placebo-controlled study enrolled 2,128 patients aged 70 years or older with a clinical diagnosis of chronic heart failure, irrespective of their left ventricular ejection fraction (LVEF). acc.orgmedscape.com The mean age of the participants was 76 years. acc.orgnih.gov

The primary outcome of the SENIORS trial was a composite of all-cause mortality or cardiovascular hospital admission. nih.govnih.gov Over a median follow-up of 21 months, nebivolol was associated with a significant reduction in the primary endpoint compared to placebo. nih.govoup.com The incidence of the primary outcome was 31.1% in the nebivolol group versus 35.3% in the placebo group, representing a 14% relative risk reduction. droracle.ai

For the secondary endpoint of all-cause mortality, there was a trend towards a reduction in the nebivolol group, although this did not reach statistical significance. acc.orgmedscape.com All-cause mortality occurred in 15.8% of patients receiving nebivolol compared to 18.1% of those on placebo. acc.orgnih.gov

A key aspect of the SENIORS trial was the inclusion of patients with both reduced and preserved ejection fraction. medscape.comresearchgate.net A pre-specified sub-analysis demonstrated that the beneficial effect of nebivolol on the primary outcome was consistent across patients with an LVEF of 35% or lower and those with an LVEF greater than 35%. nih.govhealthday.com This finding suggests that nebivolol is effective in a broad range of elderly heart failure patients. researchgate.netnih.gov However, in a sub-study focusing on patients with co-existing atrial fibrillation, nebivolol did not show a significant benefit in improving outcomes. nih.govrug.nl

Table 1: Key Outcomes of the SENIORS Trial

Outcome Nebivolol Group (n=1067) Placebo Group (n=1061) Hazard Ratio (95% CI) p-value
Primary Composite Endpoint (All-cause mortality or cardiovascular hospital admission) 31.1% 35.3% 0.86 (0.74-0.99) 0.039
All-Cause Mortality 15.8% 18.1% 0.88 (0.71-1.08) 0.21

Data sourced from multiple references. acc.orgnih.govnih.govoup.comsemanticscholar.org

Research in Heart Failure with Preserved Ejection Fraction (HFpEF) and Diastolic Dysfunction

The role of nebivolol in heart failure with preserved ejection fraction (HFpEF) and diastolic dysfunction has been an area of active investigation. The SENIORS trial provided initial insights by including a significant proportion of patients with preserved LVEF. nih.govmedscape.com In a pre-specified sub-analysis of SENIORS, the benefits of nebivolol on the primary composite outcome were similar in patients with LVEF >35% compared to those with LVEF ≤35%. nih.gov

The Effects of the Long-term Administration of Nebivolol on the Clinical Symptoms, Exercise Capacity, and Left Ventricular Function of Patients With Diastolic Dysfunction (ELANDD) study specifically focused on patients with HFpEF. medscape.comnih.gov This randomized, double-blind, placebo-controlled trial enrolled 116 patients with NYHA class II-III heart failure, an LVEF >45%, and evidence of diastolic dysfunction. The primary endpoint was the change in the 6-minute walk test distance (6MWTD) after 6 months of treatment. nih.gov

The ELANDD study found that nebivolol did not significantly improve exercise capacity as measured by the 6MWTD compared to placebo. medscape.comnih.gov Furthermore, there was no significant change in peak oxygen uptake (peak VO2) between the two groups. nih.gov While quality of life and NYHA functional class showed similar improvements in both the nebivolol and placebo arms, nebivolol was associated with a reduction in resting and peak heart rate and blood pressure. nih.gov The lack of improvement in exercise capacity was thought to be potentially related to the negative chronotropic effects of the drug. nih.gov

Other smaller studies have suggested potential benefits of nebivolol on diastolic function. For instance, research has indicated that nebivolol may improve parameters of left ventricular diastolic function, such as the E/e' ratio, which is a measure of left ventricular filling pressure. nih.gov This improvement in diastolic function has been linked to an enhancement of coronary flow reserve. nih.gov

Table 2: Primary Outcome of the ELANDD Study

Outcome Nebivolol Group Placebo Group p-value for interaction
Change in 6-Minute Walk Test Distance (meters) 420 ± 143 to 428 ± 141 412 ± 123 to 446 ± 119 0.004

Data sourced from Conraads VM, et al. Eur J Heart Fail. 2012. nih.gov

Research in Coronary Artery Disease and Myocardial Ischemia

Nebivolol's unique pharmacological profile, combining beta-1 adrenergic blockade with nitric oxide-mediated vasodilation, has prompted research into its effects in patients with coronary artery disease (CAD) and myocardial ischemia. jacc.orgclinicaltrials.gov

Improvement of Exercise Tolerance and Angina Threshold

Studies have demonstrated that nebivolol can improve exercise tolerance and the threshold for angina in patients with stable exertional angina. jacc.orgresearchgate.net In a comparative study against atenolol, nebivolol was shown to be more effective in improving exercise duration and the time to onset of angina during an exercise test. jacc.org Another study found that nebivolol treatment increased both the ischemic and anginal thresholds for at least 8 hours after administration compared to placebo. researchgate.net This anti-ischemic and antianginal activity is primarily attributed to a reduction in myocardial oxygen consumption. researchgate.net In contrast to some other beta-blockers, nebivolol has been shown to not significantly decrease maximal and endurance exercise capacity in healthy volunteers. nih.gov

Enhancement of Coronary Flow Reserve

Coronary flow reserve (CFR) is a measure of the ability of the coronary circulation to increase blood flow in response to increased myocardial oxygen demand and is often impaired in patients with CAD. nih.govcornell.edu Several studies have indicated that nebivolol can improve CFR. nih.govcornell.edunih.gov

In patients with idiopathic dilated cardiomyopathy, a one-month treatment with nebivolol significantly increased CFR. nih.gov This improvement was attributed to both an increase in hyperemic blood flow velocity and a decrease in resting blood flow velocity. nih.gov Similarly, in hypertensive patients without coronary heart disease, four weeks of nebivolol therapy led to a significant increase in CFR. cornell.edu

A study involving direct intracoronary administration of nebivolol in both control subjects and patients with CAD demonstrated a significant increase in CFR in both groups. nih.govresearchgate.net In the control group, the increase in CFR was primarily due to a reduction in resting coronary flow, while in patients with CAD, it was due to an increase in maximal coronary flow. nih.govresearchgate.net

Clinical Outcomes in Ischemic Heart Disease

A substudy of the SENIORS trial specifically evaluated the impact of nebivolol on ischemic events in elderly patients with heart failure of ischemic etiology. acc.org In this analysis of 1,452 patients, nebivolol therapy was associated with a significant reduction in the primary outcome of hospitalization or death from acute myocardial infarction or unstable angina, and sudden death. acc.org The risk of sudden death was also significantly reduced with nebivolol treatment. acc.org

In a study of hypertensive patients with CAD and a left ventricular ejection fraction of ≥40%, nebivolol was found to be well-tolerated and effective in controlling blood pressure and heart rate. journalagent.com Over a six-month follow-up, angina and functional classifications improved in a significant portion of patients. journalagent.com

A multi-center observational study in patients with acute myocardial infarction suggested that low-dose nebivolol resulted in comparable clinical outcomes at 12-month follow-up compared to usual- to high-doses. nih.govresearchgate.net However, after statistical adjustment, the rates of major adverse cardiac and cerebrovascular events were not significantly different between the two dosing groups. researchgate.net

Comparative Research with Other Cardiovascular Agents

Comparison with Other Beta-Adrenergic Receptor Blockers

Nebivolol (B1214574) hydrochloride's distinct pharmacological profile, characterized by high β1-selectivity and nitric oxide (NO)-mediated vasodilation, sets it apart from other beta-blockers. This has prompted extensive comparative research to evaluate its relative effects on various cardiovascular parameters.

Research indicates that nebivolol has more favorable effects on endothelial function and arterial stiffness compared to second-generation beta-blockers like atenolol (B1665814) and metoprolol (B1676517). This advantage is largely attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS), promoting NO release and vasodilation. ahajournals.orgnih.gov

In a double-blind, crossover study comparing nebivolol with atenolol in hypertensive patients, both drugs lowered blood pressure to a similar extent. However, only nebivolol treatment significantly improved endothelial function. ahajournals.orgnih.gov The study demonstrated that nebivolol increased both stimulated (acetylcholine-mediated) and basal NO release, whereas atenolol had no effect on nitric oxide bioactivity. ahajournals.orgnih.gov This suggests that nebivolol may offer additional vascular protection beyond blood pressure reduction. nih.gov

Comparisons with metoprolol have yielded similar findings regarding vascular health. While both agents effectively control blood pressure, nebivolol has shown superior effects on arterial stiffness and central aortic pressure. nih.govresearchgate.net In a randomized, double-blind, cross-over study with hypertensive subjects, nebivolol was found to significantly reduce pulse wave velocity in beta-blocker naïve patients when compared to metoprolol succinate (B1194679). nih.gov Another 12-month study noted that while both nebivolol and metoprolol equally lowered brachial systolic blood pressure, a significant reduction in aortic systolic blood pressure was observed only in the nebivolol-treated group. researchgate.net Furthermore, nebivolol, unlike metoprolol, does not appear to impair the recruitment of microvascular units during exercise, which may be due to its vasodilating properties. nih.gov

Table 1: Comparative Effects on Endothelial Function and Arterial Stiffness
ParameterNebivololAtenololMetoprololReference
Endothelial Nitric Oxide (NO) ReleaseIncreasedNo significant effectNot typically studied/No direct effect ahajournals.orgnih.gov
Acetylcholine-Mediated VasodilationSignificantly improvedNo significant effectN/A ahajournals.orgnih.gov
Arterial Stiffness (Pulse Wave Velocity)Reduced (esp. in naïve patients)Less effect than NebivololLess effect than Nebivolol nih.govnih.gov
Central Aortic Systolic PressureSignificantly reducedLess effect than NebivololNo significant reduction researchgate.net

In terms of hemodynamic effects, nebivolol demonstrates comparable efficacy in reducing brachial blood pressure to other selective beta-blockers, including bisoprolol (B1195378) and metoprolol. nih.govnih.gov However, its unique vasodilatory action results in a distinct central hemodynamic profile. As noted previously, studies have shown nebivolol to be more effective at reducing central aortic pressure compared to metoprolol, despite similar reductions in brachial pressure. researchgate.net

The metabolic profile of nebivolol is a key differentiator from many other beta-blockers. sprim.com Conventional beta-blockers, such as metoprolol and atenolol, have been associated with adverse effects on glucose and lipid metabolism. sprim.comnih.gov In contrast, newer generation beta-blockers with vasodilatory properties, like nebivolol, have demonstrated a neutral or even favorable metabolic profile. sprim.com

Studies have shown that while metoprolol treatment can decrease insulin (B600854) sensitivity and increase triglyceride levels, nebivolol appears to have a neutral effect on glucose metabolism and a beneficial impact on lipid profiles, including a reduction in total cholesterol and LDL levels. sprim.com Similarly, a comparative study with atenolol concluded that while both drugs were equally effective in reducing blood pressure, atenolol worsened the lipid profile, whereas nebivolol did not cause statistically significant changes. nih.govijbcp.com Bisoprolol is also noted to have a satisfactory profile with no significant adverse effects on glucose and lipid metabolism, making its metabolic impact more aligned with nebivolol than with older agents. sprim.comumj.com.ua

Table 2: Hemodynamic and Metabolic Profile Comparison
ParameterNebivololBisoprololMetoprololReference
Brachial Blood Pressure ReductionEffectiveEffectiveEffective nih.gov
Central Aortic Pressure ReductionEffectiveN/ALess effective researchgate.net
Effect on Insulin SensitivityNeutral or beneficialNeutralMay decrease sprim.com
Effect on Lipid ProfileNeutral or beneficial (may decrease TC/LDL)NeutralMay increase triglycerides sprim.comumj.com.ua
Risk of New-Onset DiabetesLower riskN/AHigher risk vs. other classes sprim.com

Where nebivolol consistently demonstrates superiority is in its tolerability profile. consensus.app A meta-analysis of ten trials comparing nebivolol with atenolol, metoprolol, or bisoprolol found that the tolerability of nebivolol is superior. unibo.itresearchgate.net The rate of patients reporting adverse events was significantly lower in nebivolol-treated groups. unibo.it Another meta-analysis also concluded that adverse event rates were significantly lower with nebivolol than with other beta-blockers combined. nih.govresearchgate.net This improved tolerability may contribute to better patient compliance. consensus.app

Pleiotropic Effects Beyond Beta Adrenergic Receptor Blockade

Antioxidant Properties and Clinical Implications

Nebivolol (B1214574) possesses notable antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. nih.govresearchgate.net This action is independent of its beta-blocking properties and contributes to its beneficial effects on the cardiovascular system. nih.gov The antioxidant effects of nebivolol are multifaceted; it can directly interact with free radicals and has been shown to decrease the concentration of superoxide (B77818) anions in endothelial cells. nih.gov By mitigating oxidative stress, nebivolol enhances the bioavailability of nitric oxide (NO), a crucial molecule for endothelial function and vasodilation. nih.govresearchgate.net

The clinical implications of these antioxidant properties are significant. By reducing the oxidative inactivation of NO, nebivolol helps to preserve endothelial function, which is often impaired in cardiovascular diseases. semanticscholar.orgnih.gov This improvement in endothelial health can contribute to better blood pressure control and may offer anti-atherosclerotic benefits. nih.govnih.gov Studies have demonstrated that nebivolol's antioxidant activity can protect endothelial cells from damage induced by oxidative stress. mdpi.com

Table 1: Studies on the Antioxidant Properties of Nebivolol
Study FocusKey FindingsReference
Effect on Reactive Oxygen SpeciesNebivolol reduces the concentration of superoxide anions in endothelial cells and scavenges reactive oxygen species directly. nih.gov
Nitric Oxide BioavailabilityBy reducing oxidative stress, nebivolol increases the bioavailability of nitric oxide. researchgate.net
Endothelial Cell ProtectionNebivolol protects endothelial cells from oxidative stress-induced damage. mdpi.com

Anti-inflammatory Actions

Beyond its antioxidant effects, nebivolol exhibits anti-inflammatory properties. nih.gov Inflammation is a key process in the development and progression of atherosclerosis and other cardiovascular diseases. Nebivolol has been shown to downregulate a number of genes involved in the inflammatory process. nih.gov This suggests a potential role for nebivolol in modulating the inflammatory cascades that contribute to vascular damage. The favorable metabolic profile and anti-inflammatory effects of nebivolol make it a considerable option in the management of hypertension. nih.gov

Metabolic Effects on Glucose and Lipid Profiles

Unlike some older beta-blockers that can have adverse effects on glucose and lipid metabolism, nebivolol generally demonstrates a neutral or even favorable metabolic profile. medtextpublications.comsprim.com This is a significant advantage, particularly for patients with metabolic syndrome or diabetes. medtextpublications.comsprim.com

Studies have shown that nebivolol does not negatively impact insulin (B600854) sensitivity and may even improve it. medtextpublications.comsprim.com Research in patients with hypertension has indicated that nebivolol can improve glucose and insulin plasma levels and reduce insulin resistance. medtextpublications.com This beneficial effect on glucose metabolism is partly attributed to its ability to reduce oxidative stress. medtextpublications.com Furthermore, nebivolol has been shown to have neutral or beneficial effects on lipid profiles. sprim.comusmf.md Some studies have reported reductions in total cholesterol and LDL cholesterol levels with nebivolol treatment, particularly in patients with metabolic syndrome. sprim.comusmf.md

Table 2: Metabolic Effects of Nebivolol in Clinical Studies
ParameterEffect of NebivololPatient PopulationReference
Insulin ResistanceImproved insulin sensitivity and reduced insulin resistance.Newly diagnosed hypertensive patients. medtextpublications.com
Total CholesterolSignificant reduction.Patients with metabolic syndrome. usmf.md
LDL CholesterolSignificant reduction.Patients with metabolic syndrome. usmf.md
TriglyceridesSignificant reduction.Patients with metabolic syndrome. usmf.md
Glycemic Control (HbA1c)Neutral effect.Type 2 Diabetes Mellitus patients with hypertension. theprofesional.com

Anti-Proliferative Actions

Nebivolol has been shown to possess anti-proliferative properties, particularly on vascular smooth muscle cells (VSMCs). oup.comnih.gov The proliferation of VSMCs is a key event in the development of atherosclerosis and vascular remodeling. Nebivolol inhibits VSMC proliferation in a concentration-dependent manner. nih.gov This effect is, at least in part, mediated by nitric oxide. nih.gov Studies have demonstrated that nebivolol can inhibit the proliferation of human coronary artery smooth muscle cells, suggesting a potential role in preventing restenosis and the progression of atherosclerosis. oup.com Unlike some other beta-blockers, nebivolol's anti-proliferative effects are a distinct feature. oup.com

Effects on Platelet Aggregation and Volume

Nebivolol has been observed to have inhibitory effects on platelet aggregation. researchgate.netnih.gov Platelet activation and aggregation are critical steps in the formation of thrombi, which can lead to acute cardiovascular events. Research has shown that nebivolol can decrease both spontaneous and ADP-induced platelet aggregation. researchgate.net The mechanism behind this antiplatelet effect appears to involve the L-arginine/nitric oxide pathway within the platelets themselves. nih.gov

In addition to its effects on aggregation, nebivolol has been found to reduce mean platelet volume (MPV), a marker of platelet activation. nih.gov A study comparing nebivolol to metoprolol (B1676517) found that nebivolol significantly decreased MPV and levels of soluble P-selectin, another marker of platelet activation, whereas metoprolol did not show such effects. nih.gov These findings suggest that nebivolol's influence on platelet function may contribute to a reduced thrombotic risk in hypertensive patients. nih.gov

Table 3: Effects of Nebivolol on Platelet Function
ParameterEffect of NebivololStudy DetailsReference
Spontaneous Platelet AggregationSignificantly decreased.3-month treatment in patients with essential hypertension. researchgate.net
ADP-Induced Platelet AggregationSignificantly decreased.3-month treatment in patients with essential hypertension. researchgate.net
Mean Platelet Volume (MPV)Significantly decreased.6-month treatment in newly diagnosed hypertensive patients. nih.gov
Soluble P-selectinSignificantly decreased.6-month treatment in newly diagnosed hypertensive patients. nih.gov

Modulation of Endothelial Progenitor Cell Function

Endothelial progenitor cells (EPCs) are crucial for the repair and maintenance of the endothelial lining of blood vessels. A dysfunction or reduction in the number of EPCs is associated with an increased risk of cardiovascular disease. Nebivolol has been shown to have beneficial effects on EPCs. nih.govuzh.ch

In a study involving mice after myocardial infarction, nebivolol therapy was found to increase the number of early endothelial progenitor cells compared to both placebo and the beta-blocker metoprolol. nih.gov This effect is likely linked to nebivolol's ability to stimulate endothelial nitric oxide production. nih.gov By promoting the mobilization and function of EPCs, nebivolol may contribute to improved endothelial repair and neovascularization, further highlighting its unique vasculoprotective properties beyond simple beta-blockade. nih.govuzh.ch

Research in Special Patient Populations and Specific Clinical Conditions

Studies in Elderly Patients

Research has specifically addressed the efficacy and tolerability of nebivolol (B1214574) hydrochloride in the elderly population, a group often underrepresented in clinical trials for cardiovascular medications. The Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure (SENIORS) was a major trial designed to evaluate nebivolol in patients aged 70 years or older with a clinical history of heart failure. oup.comacc.orgnih.gov This randomized, placebo-controlled study included 2,128 elderly patients, with a mean age of 76 years. nih.gov The primary outcome, a composite of all-cause mortality or cardiovascular hospital admission, occurred in 31.1% of patients receiving nebivolol compared to 35.3% in the placebo group, demonstrating a statistically significant risk reduction. oup.comnih.gov

The SENIORS trial was notable for including patients with both preserved and impaired left ventricular ejection fraction (LVEF). jacc.org A pre-specified sub-analysis showed that the benefits of nebivolol on the primary composite outcome were consistent across LVEF subgroups. jacc.org Furthermore, in a subgroup of patients younger than 75.2 years with an LVEF of 35% or less, the risk reduction for all-cause mortality was 38%. nih.gov The trial concluded that nebivolol is an effective and well-tolerated treatment for heart failure in the elderly. oup.comnih.gov

Another study, the Effects of Nebivolol on Left Ventricular Function in Elderly Patients with Chronic Heart Failure (ENECA), also demonstrated positive outcomes. In this trial, nebivolol was well-tolerated and significantly improved LVEF in elderly heart failure patients. nih.gov A significant number of patients (64%) in the ENECA study were able to reach the maximum dose. nih.gov

Key Findings from the SENIORS Trial

OutcomeNebivolol GroupPlacebo GroupHazard Ratio (95% CI)P-value
Primary Composite Endpoint (All-cause mortality or cardiovascular hospital admission)31.1%35.3%0.86 (0.74–0.99)0.039
All-Cause Mortality15.8%18.1%0.88 (0.71–1.08)0.21

Research in Patients with Renal Impairment

The pharmacokinetic profile of nebivolol hydrochloride is altered in patients with renal impairment. Since less than 0.1% of unchanged nebivolol is excreted in the urine, the impact of renal dysfunction was not initially expected. researchgate.net However, studies have shown that severe renal impairment (Creatinine Clearance [CrCl] <30 mL/min) can significantly diminish the apparent clearance of the drug, suggesting that dosage adjustments may be necessary. researchgate.netnih.gov

Research investigating the pharmacokinetics of nebivolol's enantiomers (l-nebivolol and d-nebivolol) found that chronic kidney disease (CKD) increases the plasma concentrations of both. nih.govexlibrisgroup.com Specifically, the area under the concentration-time curve (AUC) for both enantiomers was higher in patients with CKD compared to a control group. nih.govexlibrisgroup.com Interestingly, hemodialysis appears to restore the pharmacokinetic parameters to values similar to those in individuals with normal renal function. nih.govexlibrisgroup.com

Some studies have also explored the potential renoprotective effects of nebivolol. One pilot study found that in patients who underwent angioplasty for renal artery stenosis, nebivolol treatment for six months was associated with an improvement in estimated glomerular filtration rate (eGFR) and a greater decrease in proteinuria compared to a control group. nih.govkarger.com Another study suggested that pretreatment with nebivolol might lower the incidence of contrast-induced nephropathy (CIN) in patients with renal dysfunction undergoing coronary angiography when compared to metoprolol (B1676517). nih.gov

Pharmacokinetic Changes in Renal Impairment

ParameterHealthy Controls (AUC ng·h/mL)Chronic Kidney Disease (AUC ng·h/mL)
l-nebivolol6.839.94
d-nebivolol4.157.30

Data from a study on the influence of chronic kidney disease on nebivolol enantiomer pharmacokinetics. nih.govexlibrisgroup.com

Considerations in Hepatic Impairment

This compound undergoes extensive metabolism in the liver, primarily through glucuronidation and hydroxylation by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net Consequently, hepatic impairment can significantly alter its pharmacokinetic disposition. researchgate.net

A study involving subjects with moderate hepatic impairment (as defined by the Child-Pugh Classification System) who were also CYP2D6 extensive metabolizers found notable differences compared to healthy matched subjects after a single 5 mg dose. researchgate.net In the hepatically impaired group, the maximum plasma concentration (Cmax) and the area under the curve (AUC) were significantly higher, while the clearance was significantly lower. researchgate.net These findings suggest that dosage adjustments may be warranted in this patient population. researchgate.net There is no data available on the use of nebivolol in patients with severe hepatic impairment. nih.gov

There have also been case reports of nebivolol-induced hepatotoxicity, highlighting the importance of monitoring liver function during therapy. researchgate.netnih.gov In one reported case, a 73-year-old patient developed significant elevations in liver enzymes after nebivolol was added to her treatment regimen. researchgate.net Other potential causes were ruled out, and liver enzymes returned to normal upon discontinuation of the drug, suggesting a diagnosis of drug-induced liver injury. researchgate.netnih.gov The exact mechanism for such hepatotoxicity is not fully understood but may be related to the formation of reactive metabolites during its hepatic metabolism. nih.gov

Pharmacokinetic Parameters in Moderate Hepatic Impairment vs. Normal Function

ParameterNormal Hepatic FunctionModerate Hepatic Impairmentp-value
AUC∞ (ng·hr/ml)11.1848.990.010
Cmax (ng/mL)1.254.100.012
t1/2 (hr)7.4422.180.005
Cl/F (L/hr)1937168.20.010

Data from a study on the effects of hepatic impairment on the pharmacokinetic disposition of nebivolol. researchgate.net

Genetic Polymorphism Influences on Clinical Response

The metabolism of this compound is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 genotype. nih.gov This genetic variation leads to marked differences in the pharmacokinetic disposition of the drug. nih.gov

In PMs, the bioavailability of nebivolol is substantially higher, rising from about 12% in EMs to 96%. nih.gov Studies have shown that mean steady-state plasma concentrations of the d- and l-enantiomers of nebivolol can be 10- and 15-fold greater, respectively, in PMs compared to EMs. nih.gov The effective half-life of the active d-nebivolol isomer is also prolonged in PMs (19 hours) compared to EMs (12 hours). clinpgx.org

Despite these significant pharmacokinetic differences, research indicates that CYP2D6 polymorphism does not have a major impact on the antihypertensive efficacy and tolerability of nebivolol. nih.govnih.gov In a study comparing hypertensive patients who were either EMs or PMs, the blood pressure response after 12 weeks of treatment was similar between the two groups. nih.gov The mean reductions in sitting systolic and diastolic blood pressures were nearly identical. nih.gov This comparable clinical response is thought to be due to the contribution of active hydroxylated metabolites of nebivolol to its antihypertensive effects in extensive metabolizers. nih.govnih.gov Therefore, the FDA-approved drug label states that no dose adjustments are necessary for patients who are CYP2D6 poor metabolizers. clinpgx.org

Impact of CYP2D6 Phenotype on Nebivolol Pharmacokinetics and Blood Pressure Response

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Steady-State d-nebivolol ConcentrationBaseline~10-fold higher
Steady-State l-nebivolol ConcentrationBaseline~15-fold higher
Mean Reduction in Sitting Systolic BP (mmHg)-11 +/- 9-11 +/- 10
Mean Reduction in Sitting Diastolic BP (mmHg)-10 +/- 4-9 +/- 5

Data from a study on the influence of CYP2D6 phenotype on the clinical response of nebivolol. nih.gov

Research in Patients with Diabetes Mellitus

This compound has demonstrated neutral or potentially favorable effects on glucose metabolism, which is a significant consideration for hypertensive patients with coexisting diabetes mellitus. frontiersin.orgnih.gov Its vasodilatory properties, mediated through nitric oxide (NO), are believed to contribute to these metabolic benefits, potentially improving insulin (B600854) sensitivity. frontiersin.orgnih.gov

A study involving 9,945 hypertensive patients, of whom 1,360 had diabetes, found that a six-week treatment with nebivolol led to a significant reduction in blood glucose levels. oup.com Notably, the reduction in blood glucose was four times greater in diabetic patients (-10 mg%) compared to non-diabetic patients (-2.5 mg%). oup.com Another study in hypertensive patients with prediabetes found that adding nebivolol to an ACE inhibitor or ARB provided additional blood pressure reduction with little to no adverse effect on glucose metabolism. nih.gov

Systematic reviews have concluded that nebivolol has beneficial or neutral effects on glycemic control and lipid metabolism. theprofesional.com This contrasts with some older, non-vasodilating beta-blockers that can have negative metabolic consequences. The favorable metabolic profile of nebivolol suggests it may be a suitable therapeutic option for managing hypertension in patients with disorders of glucose and lipid metabolism. frontiersin.orgnih.govtheprofesional.com

Effect of Nebivolol on Blood Glucose in Hypertensive Patients

Patient GroupMean Blood Glucose Reduction
Diabetic Patients10 mg%
Non-Diabetic Patients2.5 mg%

Data from a study on the effects of nebivolol on glucose metabolism. oup.com

Studies in Patients with Chronic Obstructive Pulmonary Disease (COPD) or Asthma

The use of beta-blockers in patients with reactive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) or asthma has historically been approached with caution. However, this compound's high beta-1 selectivity is a key feature that contributes to its favorable respiratory safety profile. researchgate.netnih.gov Because it has a lower affinity for beta-2 adrenergic receptors, which are prevalent in the bronchial smooth muscle, it is less likely to cause bronchoconstriction compared to non-selective beta-blockers. ersnet.org

Clinical trials have investigated the respiratory effects of nebivolol in patients with these conditions. Studies have shown that nebivolol is generally well-tolerated by patients with asthma or COPD. researchgate.netnih.govdroracle.ai One study found that nebivolol did not cause significant changes in airway obstruction or increase bronchial hyperreactivity in patients with these conditions. droracle.ai While a statistically significant reduction in FEV1 was noted in one study of patients with moderate-to-severe COPD after four months of treatment, the changes were small for most patients and were not associated with increased exacerbations. karger.com Importantly, unlike non-selective beta-blockers, nebivolol did not appear to decrease the bronchodilator response to inhaled beta-2-agonists. karger.com

Due to its high selectivity and good respiratory tolerability, beta-1 selective agents like nebivolol are often preferred when a beta-blocker is indicated for a cardiovascular condition in a patient with COPD. ersnet.orgkarger.com

Research in Specific Ethnicities (e.g., African Americans)

Hypertensive African American patients have historically shown a varied response to beta-blocker monotherapy compared to other ethnic groups. nih.gov However, research suggests that beta-blockers with vasodilating properties, such as nebivolol, may offer distinct advantages in this population. nih.gov

A 12-week, multicenter, double-blind, placebo-controlled study involving 300 African American patients with stage I or II hypertension found that nebivolol monotherapy provided significant antihypertensive efficacy. nih.govnih.gov The study demonstrated statistically significant reductions in both sitting diastolic and systolic blood pressure compared to placebo. nih.govnih.gov

The vasodilating effect of nebivolol, mediated by nitric oxide (NO), is thought to be a key mechanism for its effectiveness in this population, as endothelial dysfunction and reduced NO bioavailability can be more prevalent. ahajournals.orgnih.gov Studies have shown that nebivolol can restore the function of the nitric oxide system, improve endothelial function, and increase NO bioavailability in African Americans. ahajournals.orgsciencedaily.comnih.gov In a crossover study comparing nebivolol to metoprolol succinate (B1194679) in hypertensive African Americans, nebivolol was associated with a greater contribution of NO to resting vasodilator tone and exercise-induced vasodilation. miami.edu An open-label study in obese African Americans with stage 1 hypertension also found that nebivolol significantly reduced blood pressure and improved vascular compliance and endothelial function. nih.govmdedge.commdedge.com

Blood Pressure Reduction with Nebivolol in Hypertensive African Americans

ParameterBaseline MeanPost-Treatment Mean (8 weeks)Mean ChangeP-value
Systolic Blood Pressure (mmHg)143.8133.0-9.2 ± 14&lt;0.005
Diastolic Blood Pressure (mmHg)90.483.6-6.8 ± 9&lt;0.005

Data from an open-label study in obese, hypertensive African Americans. nih.govmdedge.com

Neurological and Autonomic Nervous System Considerations

Myasthenia Gravis

The use of beta-adrenergic blocking agents in patients with Myasthenia Gravis (MG) warrants caution due to the potential for worsening muscle weakness. Research into the broad class of beta-blockers suggests a possible risk of exacerbating myasthenic symptoms. A study based on the World Health Organization's pharmacovigilance database identified a signal for an increased risk of myasthenia worsening associated with beta-blocking drugs as a class. nih.gov However, specific clinical trials focusing exclusively on the effects of this compound in a population with Myasthenia Gravis are not extensively documented in the available literature. Therefore, considerations are primarily based on the theoretical risks associated with the drug class as a whole. nih.gov

Pheochromocytoma

Pheochromocytoma is a neuroendocrine tumor of the adrenal medulla that secretes high amounts of catecholamines. In the management of patients with known or suspected pheochromocytoma, the administration of a beta-blocker like this compound must be preceded by alpha-adrenergic blockade. nih.govmayoclinic.org Initiating a beta-blocker alone can lead to a hypertensive crisis. This is because blocking only the beta-adrenergic receptors leaves the alpha-adrenergic receptors unopposed, allowing catecholamines to cause severe vasoconstriction. nih.gov

Clinical protocol dictates that an alpha-blocker should be started first to control blood pressure and manage vasoconstriction. mayoclinic.org Only after adequate alpha-blockade is achieved can a beta-blocker be cautiously introduced, typically to manage tachycardia. nih.govmayoclinic.org A case report highlighted an instance where a patient on nebivolol for pre-existing hypertension experienced a significant hypertensive event during anesthesia induction, leading to a post-operative consideration of an undiagnosed pheochromocytoma. nih.gov This underscores the critical importance of adhering to the established therapeutic sequence in this patient population.

Dermatological Manifestations

Psoriasis

Beta-blockers as a class have been associated with the potential to induce or exacerbate psoriasis. nih.govresearchgate.net Psoriasis is a chronic inflammatory skin disease characterized by the hyper-proliferation of keratinocytes. ijfmr.com Case reports have specifically linked the administration of nebivolol to the development of psoriasis. researchgate.netijfmr.comijfmr.com The proposed mechanism suggests that beta-blockers may cause intracellular changes in calcium and reduce cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn affects the function of keratinocytes and granulocytes. nih.gov Drug-induced psoriasis typically resolves after the discontinuation of the offending medication. ijfmr.com

Interestingly, while systemic administration has been linked to psoriatic flares, research into topical applications has shown different results. A study using a mouse model of imiquimod-induced psoriasis investigated the effects of a topical nebivolol 5% cream. The findings indicated that topical nebivolol significantly reduced the inflammatory signs of the psoriatic lesions. This effect was supported by histopathological examination and a decrease in levels of inflammatory markers such as Interleukin-17 (IL-17), Tumor Necrosis Factor-alpha (TNF-α), and Vascular Endothelial Growth Factor (VEGF). ajms.iq This suggests that the route of administration may play a crucial role in the compound's effect on psoriatic lesions.

Peripheral Vascular Disease and Raynaud's Phenomenon Research

Peripheral Vascular Disease

The use of beta-blockers in patients with peripheral vascular disease (PVD), particularly those with intermittent claudication, has been a topic of discussion due to concerns about worsening symptoms. nih.govresearchgate.net However, nebivolol's unique pharmacological profile, which includes nitric oxide-mediated vasodilation, suggests it may have a different impact compared to non-vasodilatory beta-blockers. clinicaltrials.govnih.gov

A notable study, the Nebivolol or Metoprolol in Arterial Occlusive Disease (NEBULA) trial, provided key insights. This double-blind, randomized trial compared the effects of nebivolol and metoprolol in patients with intermittent claudication and hypertension. The results showed that beta-blocker therapy was well-tolerated over a one-year period. Both drugs effectively lowered blood pressure and did not worsen claudication symptoms. Furthermore, both treatment groups showed an improvement in maximum walking distance, with no significant difference observed between nebivolol and metoprolol. researchgate.net

ParameterNebivolol Group FindingsMetoprolol Group FindingsReference
TolerabilityWell-tolerated over ≈1 yearWell-tolerated over ≈1 year researchgate.net
Blood Pressure ControlEffective in lowering blood pressureEffective in lowering blood pressure researchgate.net
Initial Claudication Distance (Adjusted Mean Change)+33.9%+16.6% researchgate.net
Direct ComparisonNo significant difference between the two treatments researchgate.net

Raynaud's Phenomenon

Raynaud's phenomenon is a condition characterized by vasospasm of the digital arteries. The relationship between beta-blockers and Raynaud's is complex. While beta-blockers are often cited as a potential cause of arterial insufficiency symptoms, the evidence specifically for nebivolol is mixed. nih.gov A case report has been published describing Raynaud's phenomenon occurring secondary to nebivolol administration. nih.gov

However, a large-scale Mendelian randomization study designed to assess the causal association between genetically mimicked beta-1-adrenoceptor blockade and the risk of Raynaud's phenomenon found no supporting evidence. The study, which included over 4,700 individuals with Raynaud's, concluded that there was no genetic evidence for a causal link. nih.gov This contrasts with anecdotal reports and highlights the need for further high-quality, randomized controlled trials to clarify the safety of beta-1-selective blockers in patients with this condition. nih.gov

Thyroid Dysfunction Considerations

In patients with thyroid dysfunction, particularly hyperthyroidism, this compound can mask important clinical signs and symptoms. nih.govhealthline.com The beta-blocking activity of the compound can obscure tachycardia, a key indicator of an overactive thyroid gland or thyrotoxicosis. mayoclinic.orggoodrx.com

If thyrotoxicosis is suspected in a patient taking nebivolol, careful management and monitoring are essential. nih.gov Furthermore, the abrupt withdrawal of nebivolol in this setting is discouraged. Sudden cessation can lead to an exacerbation of hyperthyroidism symptoms or precipitate a thyroid storm, a life-threatening condition. nih.govhealthline.com

Pediatric Research Limitations

The research landscape for this compound in the pediatric population is characterized by a significant lack of data. The safety and efficacy of nebivolol have not been established in pediatric patients. nih.gov Clinical trials and formal studies to verify its pharmacological effects, appropriate use, and safety profile in individuals under the age of 18 are absent from the current body of medical literature.

Mechanistic Drug Drug Interaction Research

Interactions with Cytochrome P450 Enzyme Inhibitors (e.g., CYP2D6 Inhibitors)

Nebivolol (B1214574) is extensively metabolized in the liver, primarily through the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.gov This metabolic pathway is a critical determinant of nebivolol's plasma concentration and, consequently, its therapeutic and potential adverse effects. Co-administration of nebivolol with drugs that inhibit CYP2D6 can lead to a significant increase in nebivolol plasma levels. rxreasoner.com

Research has shown that potent CYP2D6 inhibitors can substantially alter the pharmacokinetics of nebivolol. For instance, a study involving the co-administration of fluoxetine, a strong CYP2D6 inhibitor, with nebivolol resulted in a noteworthy increase in the systemic exposure of d-nebivolol, the active enantiomer. rxreasoner.com This interaction is particularly relevant for individuals who are extensive metabolizers via CYP2D6, as the inhibition of this pathway can mimic the pharmacokinetic profile of poor metabolizers. researchgate.net The increased plasma concentrations of nebivolol may heighten the risk of excessive bradycardia and other adverse events. rxreasoner.com

Other drugs known to inhibit CYP2D6 and therefore potentially interact with nebivolol include quinidine, propafenone, and paroxetine. rxreasoner.comepha.health The clinical implication of this interaction is the potential for an exaggerated pharmacologic response to nebivolol, necessitating careful monitoring when a CYP2D6 inhibitor is introduced or withdrawn from a patient's regimen.

CYP2D6 InhibitorEffect on d-Nebivolol Pharmacokinetics
Fluoxetine8-fold increase in AUC and 3-fold increase in Cmax rxreasoner.com
ParoxetineNebivolol exposure increases to 685% epha.health

Interactions with Other Beta-Adrenergic Receptor Blockers

The concurrent use of nebivolol with other beta-adrenergic receptor blockers is generally not recommended due to the potential for additive pharmacodynamic effects. medscape.com Both agents act on beta-adrenergic receptors, and their combined use can lead to an intensification of their therapeutic and adverse effects.

The primary mechanism of this interaction is the synergistic effect on heart rate, atrioventricular (AV) conduction, and myocardial contractility. The co-administration of two beta-blockers can result in severe bradycardia, AV block, and excessive cardiac depression. drugs.com This is a class-wide interaction, and while specific mechanistic studies detailing the interaction of nebivolol with every other beta-blocker are not extensively documented, the shared mechanism of action provides a strong basis for avoiding such combinations.

Interactions with Non-Dihydropyridine Calcium Channel Blockers

The co-administration of nebivolol with non-dihydropyridine calcium channel blockers, such as verapamil (B1683045) and diltiazem, warrants caution due to the potential for significant negative inotropic and chronotropic effects. drugs.com Both beta-blockers and non-dihydropyridine calcium channel blockers suppress myocardial contractility and slow AV conduction. drugs.com

When used concomitantly, these effects can be additive, leading to an increased risk of bradycardia, AV block, and heart failure, particularly in patients with pre-existing cardiac dysfunction. medindia.net The mechanism involves the combined depression of sinoatrial (SA) and atrioventricular (AV) nodal function, as well as a reduction in the force of myocardial contraction. Therefore, close monitoring of electrocardiogram (ECG) and blood pressure is advised when these agents are used together.

Interactions with Agents Affecting Atrioventricular Conduction and Heart Rate (e.g., Digitalis Glycosides, Clonidine)

Digitalis Glycosides

Both nebivolol and digitalis glycosides, such as digoxin, slow atrioventricular conduction. drugbank.com The concomitant use of these agents can increase the risk of bradycardia and AV block. drugbank.com However, pharmacokinetic studies have shown that nebivolol does not significantly influence the kinetics of digoxin, and vice versa. nih.govrxreasoner.com The interaction is primarily pharmacodynamic, resulting from the additive effects on cardiac conduction.

Clonidine (B47849)

The interaction between nebivolol and clonidine is complex and requires careful management, particularly during the withdrawal of clonidine. nih.gov Co-administration can lead to synergistic effects, resulting in marked AV block, bradycardia, and hypotension. drugs.comdrugbank.com

A significant concern is the risk of rebound hypertension upon abrupt withdrawal of clonidine. drugbank.com If a patient is receiving both drugs, it is recommended to discontinue nebivolol for several days before gradually tapering the clonidine dose. drugbank.comnih.gov This is because the beta-blocking action of nebivolol can lead to unopposed alpha-adrenergic stimulation from the increased catecholamine release that occurs with clonidine withdrawal, potentially causing a hypertensive crisis. drugs.com

Interactions with Alpha-Adrenergic Receptor Blockers

When nebivolol is used in combination with alpha-adrenergic receptor blockers such as doxazosin, prazosin, or terazosin, there is a potential for additive hypotensive effects. drugs.commedindia.netdrugs.com This can increase the likelihood of orthostatic hypotension, dizziness, and syncope, particularly at the initiation of therapy with the alpha-blocker. drugs.com

The mechanism behind this interaction is the complementary actions of the two drug classes. Nebivolol reduces cardiac output and heart rate, while alpha-blockers induce vasodilation by blocking alpha-1 adrenergic receptors on vascular smooth muscle. The presence of beta-blockade can also blunt the reflex tachycardia that would normally occur in response to the vasodilation and postural hypotension caused by the alpha-blocker. This can increase the severity and duration of the hypotensive response.

Interactions with Catecholamine-Depleting Agents

Patients receiving catecholamine-depleting drugs, such as reserpine (B192253) or guanethidine, should be closely monitored when nebivolol is added to their regimen. drugbank.com The added beta-blocking action of nebivolol can lead to an excessive reduction of sympathetic nervous system activity. drugbank.com

The mechanism of this interaction involves the combined effect of reduced catecholamine stores by drugs like reserpine and the blockade of remaining catecholamine effects at the beta-adrenergic receptors by nebivolol. This can result in profound bradycardia, hypotension, and orthostatic hypotension.

Research on Pharmacokinetic Interactions with Diuretics

Studies have been conducted to evaluate the potential for pharmacokinetic interactions between nebivolol and commonly prescribed diuretics. Research in healthy adults has shown no clinically significant pharmacokinetic interactions when nebivolol is co-administered with furosemide, hydrochlorothiazide, or spironolactone. medscape.com

These findings suggest that the absorption and clearance of nebivolol are not significantly altered by these diuretics, and vice versa. The co-administration of these agents is common in the management of hypertension, and the lack of a pharmacokinetic interaction provides a basis for their combined use without the need for dose adjustments due to metabolic interference.

DiureticObserved Pharmacokinetic Interaction with Nebivolol
FurosemideNo significant interaction medscape.com
HydrochlorothiazideNo significant interaction medscape.com
SpironolactoneNo significant interaction medscape.com

Preclinical Research and Experimental Model Investigations

In Vitro Studies on Cellular and Molecular Mechanisms

In vitro research has been instrumental in dissecting the direct effects of nebivolol (B1214574) on various cell types and molecular pathways implicated in cardiovascular homeostasis and pathology. These studies provide a controlled environment to understand the compound's intrinsic properties, independent of systemic physiological responses.

Studies utilizing endothelial cell cultures have been pivotal in demonstrating the unique vascular effects of nebivolol. In Human Umbilical Vein Endothelial Cells (HUVECs), nebivolol has been shown to stimulate the production of nitric oxide (NO), a key molecule in vasodilation and endothelial health. This effect is, at least in part, mediated through the stimulation of β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS). nih.gov Furthermore, research has shown that nebivolol can protect endothelial cells from oxidative stress. For instance, in HUVECs exposed to an oxidant stimulus like oxidized low-density lipoprotein (ox-LDL), nebivolol, but not the beta-blocker atenolol (B1665814), was able to reduce the upregulation of various genes involved in atherosclerosis. cibtech.orgnih.govnih.gov

In Human Coronary Artery Endothelial Cells (haECs), nebivolol has demonstrated the ability to increase NO formation at low concentrations. researchgate.net Concurrently, it dose-dependently decreased the secretion and messenger RNA (mRNA) expression of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in cardiovascular disease. researchgate.net This dual action of promoting vasodilator and inhibiting vasoconstrictor pathways highlights a significant mechanism for its beneficial vascular effects.

Table 1: Effects of Nebivolol on Endothelin-1 (ET-1) Secretion in Human Coronary Artery Endothelial Cells (haECs)
Nebivolol Concentration (mol/l)ET-1 Secretion (% of Control)Significance (P-value)
Control100%-
10-7~75%&lt;0.05
10-6~40%&lt;0.001
10-5~14%&lt;0.001

This table is based on data indicating a concentration-dependent decrease in ET-1 secretion in the presence of nebivolol. researchgate.net

Nebivolol has been shown to exert inhibitory effects on platelet aggregation, a critical process in thrombosis. In vitro studies using human platelets have demonstrated that nebivolol can inhibit platelet aggregation induced by both adenosine (B11128) diphosphate (ADP) and collagen. ahajournals.orgresearchgate.net Notably, nebivolol exhibited a greater inhibitory effect on platelet aggregation compared to other beta-blockers like propranolol (B1214883) and carvedilol (B1668590). ahajournals.orgresearchgate.net

The mechanism underlying this anti-platelet effect appears to be linked to the nitric oxide pathway. The presence of L-arginine, the substrate for NO synthase, augmented the inhibitory effects of nebivolol on platelet aggregation. researchgate.net Conversely, the inhibition of NO synthase with N(G)-monomethyl-L-arginine (L-NMMA) reduced the anti-aggregatory effect of nebivolol, suggesting that its action is, in part, dependent on nitric oxide production within the platelets themselves. researchgate.net

Furthermore, nebivolol was found to down-regulate the expression of matrix metalloproteinases (MMP-2, MMP-9) and their inhibitor (TIMP-1), which are crucial in vascular remodeling. cibtech.orgnih.govnih.gov

Table 2: Effect of Nebivolol on Gene Expression in Oxidatively Stressed HUVECs
Gene CategoryGeneEffect of Oxidative StressEffect of Nebivolol Treatment
Adhesion MoleculesICAM-1UpregulatedReduced
E-SelectinUpregulatedReduced
P-SelectinUpregulatedReduced
InflammationIL-6UpregulatedReduced
TNF-alphaUpregulatedReduced
Vascular RemodelingMMP-2UpregulatedReduced
MMP-9UpregulatedReduced

This table summarizes findings where nebivolol, but not atenolol, reduced the upregulation of these genes induced by oxidative stress. cibtech.orgnih.gov

Signaling pathway analysis has suggested the involvement of the Akt/Hif-1α/eNOS pathway in the protective effects of nebivolol. Studies have also indicated that nebivolol's antioxidant effects may be mediated through the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species. nih.gov

In Vivo Animal Model Studies

In vivo studies in various animal models have been crucial for understanding the integrated physiological effects of nebivolol hydrochloride in the context of cardiovascular diseases like hypertension and hyperlipidemia.

In Dahl salt-sensitive rats, a model of salt-induced hypertension, nebivolol has demonstrated beneficial effects on cardiac structure and function. When these rats were fed a high-salt diet, they developed left ventricular hypertrophy and fibrosis. cibtech.orgnih.gov Treatment with nebivolol attenuated the deterioration of left ventricular systolic function, remodeling, and fibrosis to a greater extent than atenolol, despite similar reductions in heart rate and blood pressure. cibtech.orgnih.gov

This superior cardioprotective effect was linked to a differential modulation of microRNAs. Nebivolol, but not atenolol, prevented the high-salt-induced decrease in the expression of miR-27a and miR-29a, microRNAs that are involved in regulating cardiac hypertrophy and fibrosis. cibtech.orgnih.gov

In spontaneously hypertensive rats (SHR), another model of genetic hypertension characterized by endothelial dysfunction, nebivolol's vasodilating properties were preserved. nih.gov While the response to the endothelium-dependent vasodilator methacholine was attenuated in aortic rings from SHR, the vasorelaxation induced by nebivolol remained unaffected, suggesting its favorable hemodynamic profile is maintained even in the presence of impaired endothelial function. nih.gov

Table 3: Comparative Effects of Nebivolol and Atenolol in Dahl Salt-Sensitive Rats on a High-Salt Diet
ParameterHigh-Salt (Vehicle)High-Salt + NebivololHigh-Salt + Atenolol
LV Systolic FunctionDeterioratedAttenuated DeteriorationLess Attenuation
LV FibrosisIncreasedAttenuated IncreaseLess Attenuation
miR-27a ExpressionDecreasedPrevented DecreaseNo Effect
miR-29a ExpressionDecreasedPrevented DecreaseNo Effect

This table is a qualitative summary of findings from studies comparing nebivolol and atenolol in a rat model of salt-sensitive hypertension. cibtech.orgnih.gov

The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a well-established animal model for familial hypercholesterolemia, as these animals have a genetic defect in the low-density lipoprotein (LDL) receptor. This leads to significantly elevated total cholesterol levels and the development of atherosclerotic lesions, making them a valuable model for studying hyperlipidemia and its consequences.

While specific studies on nebivolol in the WHHL rabbit model are not extensively documented in the reviewed literature, research in other models of hyperlipidemia and oxidative stress provides relevant insights. In a study using hypercholesterolemic rats, nebivolol treatment was investigated for its effects on lipid profiles and oxidative stress. The study concluded that while nebivolol did not significantly alter the plasma lipid profile, it did cause a reduction in oxidative stress, as indicated by increased activities of antioxidant enzymes like catalase and superoxide (B77818) dismutase. cibtech.org

These findings in a hypercholesterolemic rat model suggest that a key benefit of nebivolol in conditions of hyperlipidemia may be its ability to mitigate oxidative stress, a known contributor to the pathogenesis of atherosclerosis. cibtech.org Nebivolol has been shown in various animal models to reduce the production of reactive oxygen species and inhibit NAD(P)H oxidase activity, which are crucial mechanisms for its antioxidant effects. nih.gov

Cardiac Remodeling and Myocardial Function Models (e.g., Hypertrophic Cardiomyopathy Mice)

This compound has been investigated in preclinical models of hypertrophic cardiomyopathy (HCM), a condition often characterized by hypercontractility of the cardiac muscle. nih.govmdpi.com A key pathomechanism underlying this hypercontractility is an increased sensitivity of the myofilaments to calcium (Ca2+). nih.govnih.gov

In a study utilizing an established HCM mouse model with a mutation in the MYBPC3 gene (Mybpc3-targeted knock-in, KI), researchers evaluated the direct effects of nebivolol on cardiac muscle preparations. nih.govnih.gov The investigation focused on contractile parameters and the force-Ca2+ relationship in skinned ventricular muscle strips from both wild-type (WT) and KI mice. nih.gov

At baseline, the KI mouse strips did not show a difference in maximal force development compared to the WT strips. nih.gov The application of nebivolol at concentrations of 1 µM and 10 µM did not alter the maximal force development in either the WT or the KI genotypes. nih.govnih.gov

However, nebivolol did influence myofilament Ca2+ sensitivity. At a concentration of 10 µM, nebivolol induced a desensitization to Ca2+ in the myofilaments of WT strips. nih.govnih.gov This effect was more pronounced in the muscle strips from the KI mice, indicating a greater desensitizing effect in the context of the HCM-causing mutation. nih.govnih.gov This suggests that nebivolol could potentially counteract the characteristic hypercontractility of HCM at the myofilament level. mdpi.com Interestingly, this Ca2+ desensitizing effect was not observed in cardiac muscle strips from human HCM patients with MYBPC3 mutations. nih.govfrontiersin.org

ParameterExperimental GroupEffect of Nebivolol (10 µM)
Maximal Force DevelopmentWild-Type (WT) MiceNo significant effect
Maximal Force DevelopmentHypertrophic Cardiomyopathy (KI) MiceNo significant effect
Myofilament Ca2+ SensitivityWild-Type (WT) MiceDesensitization
Myofilament Ca2+ SensitivityHypertrophic Cardiomyopathy (KI) MiceGreater desensitization compared to WT

Renal and Vascular System Studies

Preclinical studies in various animal models have demonstrated protective effects of nebivolol on the renal and vascular systems, often linked to its influence on nitric oxide (NO) bioavailability and oxidative stress. nih.govresearchgate.net

In rat models of acute renal injury (ARI), including ischemia/reperfusion and glycerol-induced injury, nebivolol treatment offered significant protection. nih.govresearchgate.net Rats with ARI exhibited poor kidney function, increased systolic blood pressure, and elevated markers of oxidative stress. nih.gov Treatment with nebivolol protected against this kidney damage, as evidenced by both biochemical and histological assessments. nih.gov One of the proposed mechanisms for this renoprotective effect is the downregulation of the sodium-glucose co-transporter 2 (SGLT2). nih.gov

Further studies in rats with hypertension induced by renal mass reduction showed that long-term administration of nebivolol reduced renal fibrosis and prevented endothelial dysfunction more effectively than the beta-blocker atenolol. researchgate.net Animals treated with nebivolol showed lower levels of collagen type I expression and reduced glomerular and interstitial fibrosis. researchgate.net Additionally, urinary excretion of oxidative stress markers was lower in the nebivolol-treated group. researchgate.net

Nebivolol's vascular effects are largely attributed to its ability to induce vasodilation through the L-arginine/NO pathway. nih.govnih.gov This has been demonstrated in isolated canine coronary arteries and confirmed in human studies where nebivolol-mediated vasodilation was prevented by inhibitors of nitric oxide synthase. nih.gov The drug has been shown to increase the activity of the endothelial isoform of nitric oxide synthase (eNOS). nih.gov In endothelial cell culture models, nebivolol protected against cytotoxicity induced by aristolochic acids by inhibiting the production of reactive oxygen species (ROS). nih.gov

Experimental ModelKey Findings with Nebivolol Treatment
Rat Model of Acute Renal InjuryProtected against biochemical and histological kidney damage nih.gov
Rat Model of Acute Renal InjuryDownregulated renal SGLT2 expression nih.gov
Hypertensive Rat Model (Renal Mass Reduction)Reduced renal fibrosis (collagen type I expression) researchgate.net
Hypertensive Rat Model (Renal Mass Reduction)Decreased urinary oxidative stress markers researchgate.net
Hypertensive Rat Model (Renal Mass Reduction)Prevented endothelial dysfunction researchgate.net
Endothelial Cell Culture (Aristolochic Acid-induced)Inhibited reactive oxygen species (ROS) production nih.gov

Future Directions in Nebivolol Hydrochloride Research

Long-term Outcome Trials in Unexplored Indications (e.g., Isolated Systolic Hypertension)

While nebivolol (B1214574) has demonstrated efficacy in reducing blood pressure in patients with isolated systolic hypertension (ISH), there is a need for large-scale, long-term outcome trials in this specific patient population. researchgate.netnih.gov Existing studies have often been of shorter duration or have included ISH as a subgroup rather than the primary focus. nih.gov Future trials should be designed to assess the impact of nebivolol on hard cardiovascular endpoints such as stroke, myocardial infarction, and cardiovascular mortality specifically in individuals with ISH, particularly in the elderly.

A multicenter, randomized, double-blind study (the NEHIS study) compared a nebivolol/hydrochlorothiazide combination with an irbesartan (B333)/hydrochlorothiazide combination in elderly patients with ISH. nih.gov While the nebivolol combination showed a greater reduction in office systolic blood pressure, the effects on 24-hour ambulatory blood pressure were similar. nih.gov Notably, the nebivolol combination led to a greater reduction in 24-hour blood pressure variability, a factor known to influence prognosis. nih.gov These findings provide a strong rationale for future long-term outcome studies to determine if this effect on blood pressure variability translates into improved clinical outcomes.

Head-to-Head Comparative Effectiveness and Safety Studies against Newer Therapies

The landscape of antihypertensive and heart failure therapies is continually evolving with the introduction of newer agents. While numerous studies have compared nebivolol to older beta-blockers like atenolol (B1665814), metoprolol (B1676517), and bisoprolol (B1195378), as well as other classes of antihypertensives, there is a comparative lack of data against the newest therapeutic options. oup.comahajournals.orgresearchgate.netsemanticscholar.orgnih.gov

Future head-to-head trials are warranted to compare the effectiveness and safety of nebivolol against newer beta-blockers and other novel antihypertensive and heart failure medications. These studies should not only focus on blood pressure reduction but also on comparative effects on central hemodynamics, arterial stiffness, endothelial function, and long-term cardiovascular outcomes. nih.gov A meta-analysis of head-to-head trials indicated that nebivolol has a superior tolerability profile compared to atenolol, metoprolol, and bisoprolol in the treatment of mild-to-moderate hypertension. researchgate.net Whether this favorable tolerability extends to comparisons with newer agents remains to be determined.

Comparative Study Comparator Agent(s) Key Findings Reference
NEBIS StudyBisoprololSimilar efficacy in blood pressure reduction in mild to moderate essential hypertension. semanticscholar.org
Various TrialsAtenolol, MetoprololSimilar or greater efficacy in blood pressure reduction, with some studies suggesting advantages for nebivolol in central hemodynamics. nih.govoup.com
Meta-analysisAtenolol, Metoprolol, BisoprololNebivolol demonstrated superior tolerability. researchgate.net
NEHIS StudyIrbesartan/HCTZGreater reduction in office systolic blood pressure and 24-hour blood pressure variability with Nebivolol/HCTZ. nih.gov

Advanced Pharmacogenomic and Personalized Medicine Approaches

The inter-individual variability in response to beta-blocker therapy is a well-recognized clinical challenge. Pharmacogenomic research has identified genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme, that can influence the metabolism and clinical effects of nebivolol. nih.govnih.gov Nebivolol is primarily metabolized by CYP2D6, and individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic makeup. nih.gov

Future research should focus on developing and validating predictive models that integrate pharmacogenomic data with clinical and demographic factors to personalize nebivolol therapy. This could involve prospective clinical trials where dosing strategies are guided by a patient's CYP2D6 genotype to optimize efficacy and minimize adverse effects. Such an approach could be particularly beneficial in identifying patients who are more likely to experience an enhanced response or those at a higher risk of side effects. The influence of genetic variations in other pathways, such as those involving adrenergic receptors, on nebivolol's efficacy and tolerability also warrants further investigation. nih.gov

Gene Function Impact on Nebivolol Reference
CYP2D6Drug MetabolismVariations in this gene can lead to differences in nebivolol plasma concentrations and half-life, potentially affecting both efficacy and safety. nih.govnih.gov
ADRB1Adrenergic ReceptorPolymorphisms may influence the response to beta-blockade. nih.gov

Exploration of Novel Therapeutic Targets and Pleiotropic Mechanisms

Nebivolol's unique vasodilatory properties are primarily attributed to its ability to enhance nitric oxide (NO) bioavailability. doaj.orgelpub.ru This pleiotropic effect is thought to contribute to its beneficial cardiovascular effects beyond beta-blockade. researchgate.net Future research should aim to further unravel the molecular mechanisms underlying these effects and explore novel therapeutic targets.

Investigations into the impact of nebivolol on endothelial progenitor cells, oxidative stress pathways, and inflammatory markers could provide deeper insights into its vasculoprotective properties. nih.gov Furthermore, the potential of nebivolol to modulate other signaling pathways, such as the endothelin-1 (B181129) system, represents a promising area for future studies. nih.gov A recent study demonstrated that chronic nebivolol treatment could reduce amyloid neuropathology in a mouse model of Alzheimer's disease, suggesting a potential neuroprotective role that warrants further exploration in preclinical and clinical settings. researchgate.net

Research into Diastolic Heart Failure Outcomes

Diastolic heart failure, now more commonly referred to as heart failure with preserved ejection fraction (HFpEF), represents a significant and growing clinical challenge with limited therapeutic options. The SENIORS (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure) trial was a landmark study that included a substantial number of elderly patients with HFpEF. medscape.comjacc.orgnih.gov The results of this trial showed that nebivolol was effective in reducing the primary endpoint of all-cause mortality and cardiovascular hospital admissions in this population, irrespective of their ejection fraction. medscape.comjacc.orgnih.gov

Despite these promising findings, further research is needed to specifically address the role of nebivolol in HFpEF. The ELANDD (Effects of the Long-term Administration of Nebivolol on the Clinical Symptoms, Exercise Capacity, and Left Ventricular Function of Patients With Diastolic Dysfunction) study, however, did not show an improvement in exercise capacity with nebivolol in patients with HFpEF. medscape.comnih.gov Future trials should focus on hard clinical outcomes in a well-defined HFpEF population, potentially stratifying patients based on the underlying pathophysiology of their diastolic dysfunction. A terminated clinical trial was designed to investigate the effects of nebivolol in patients with pulmonary hypertension associated with HFpEF, highlighting an area of ongoing interest. ichgcp.net A comparative study of nebivolol and carvedilol (B1668590) in elderly patients with HFpEF found no significant difference between the two drugs in improving diastolic function. nih.gov

Clinical Trial Patient Population Primary Endpoint Key Outcome Reference
SENIORSElderly patients (≥70 years) with heart failureAll-cause mortality or cardiovascular hospital admissionNebivolol significantly reduced the primary endpoint compared to placebo, including in patients with preserved ejection fraction. medscape.comjacc.orgnih.govacc.org
ELANDDPatients with HFpEFChange in 6-minute walk test distanceNebivolol did not improve exercise capacity compared to placebo. medscape.comnih.gov

Development of Advanced Experimental Models to Elucidate Complex Interactions

To fully understand the multifaceted actions of nebivolol, the development and utilization of advanced experimental models are crucial. While traditional in vitro and animal models have provided valuable insights, more sophisticated systems are needed to explore the complex interplay between nebivolol's effects on the endothelium, myocardium, and peripheral vasculature. researchgate.net

Future research could employ techniques such as patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to model genetic and phenotypic diversity in drug response. Additionally, advanced imaging modalities and "omics" technologies (genomics, proteomics, metabolomics) can be applied to both preclinical models and human studies to identify novel biomarkers of nebivolol's efficacy and to further elucidate its intricate mechanisms of action. These advanced models will be instrumental in identifying new therapeutic applications and in personalizing treatment strategies with nebivolol hydrochloride.

Q & A

Basic: What analytical methods are recommended for quantifying Nebivolol hydrochloride in pharmaceutical formulations?

Answer:
Quantification of this compound can be achieved using validated spectroscopic and chromatographic methods:

  • UV Spectrophotometry : Measure absorbance at 282 nm using a pH 7.4 buffer as a blank. Prepare standard solutions in methanol and dilute to concentrations of 2–10 µg/mL for linear calibration .
  • Reverse-Phase HPLC : Use a Lichrospher C-18 column (200 × 4.6 mm) with a mobile phase of 50 mM KH₂PO₃ buffer (pH 3.0) and acetonitrile (45:55 v/v). Detection at 282 nm yields a retention time of 3.76 ± 0.02 min .
  • HPTLC : Employ silica gel 60F254 plates with mobile phases like toluene-methanol-triethylamine (3.8:1.2:0.2 v/v/v). Quantify densitometrically at 281–285 nm, achieving linearity in the range of 500–3000 ng/spot .

Basic: How to assess drug-polymer compatibility in transdermal patch formulations?

Answer:
Compatibility between this compound and polymers (e.g., Eudragit RL100/RS100) is evaluated using:

  • Fourier Transform Infrared Spectroscopy (FTIR) : Compare spectra of pure drug, polymer, and physical mixtures to confirm absence of chemical interactions .
  • Differential Scanning Calorimetry (DSC) : Analyze thermal behavior (melting points, glass transitions) to detect shifts indicative of incompatibility .

Advanced: What experimental design strategies optimize this compound transdermal patches for controlled release?

Answer:
Use Central Composite Design (CCD) to optimize formulation parameters:

  • Independent Variables : Polymer ratios (e.g., Hydroxypropyl methylcellulose K15M and Eudragit S100), plasticizer concentration (e.g., 10% w/w triethyl citrate).
  • Dependent Variables : Folding endurance, moisture content, tensile strength, and in vitro flux.
  • Statistical Analysis : Apply response surface methodology to identify interactions between variables and predict optimal drug release profiles (e.g., 88.33% release over 120 min) .

Advanced: How to resolve discrepancies in solubility data across different surfactant systems?

Answer:
Systematic evaluation involves:

  • Solubility Screening : Test this compound in surfactants (e.g., Kolliphor RH 40, Tween 80) and oils using shake-flask methods. Kolliphor RH 40 shows the highest solubility (157.83 ± 1.07 mg/mL) .
  • Ternary Phase Diagrams : Map microemulsion regions to identify optimal surfactant-co-surfactant-oil ratios.
  • Validation via Dissolution Testing : Compare solubility-enhanced formulations (e.g., SMEDDS) against pure drug to confirm reproducibility .

Advanced: How to design stability-indicating methods for this compound under stress conditions?

Answer:
Follow ICH guidelines for forced degradation studies:

  • Stress Conditions : Expose the drug to acid/alkali hydrolysis (0.1–1N HCl/NaOH), oxidation (3% H₂O₂), heat (60–80°C), and UV light.
  • HPTLC Analysis : Use toluene-ethyl acetate-methanol-formic acid (8:6:4:1 v/v) to resolve degradation products. Degradation peaks should exhibit distinct Rf values (e.g., 0.33 ± 0.02 for intact drug vs. 0.50 for oxidized products) .

Basic: What are the critical parameters for evaluating the physicochemical properties of this compound?

Answer:
Key parameters include:

  • Solubility : 0.091 g/100 mL in water, 44.2 mg/mL in DMSO, and 4.4 mg/mL in ethanol .
  • Thermal Properties : Melting point 220–222°C, boiling point 600.5°C .
  • Lipophilicity : LogP ~2.7, critical for transdermal permeation .
  • Spectroscopic Data : UV λmax at 282 nm, FTIR peaks for hydroxyl (3400 cm⁻¹) and aromatic C-F (1250 cm⁻¹) groups .

Advanced: How to analyze β1-adrenergic receptor binding kinetics and selectivity of this compound?

Answer:

  • Radioligand Binding Assays : Use [³H]-CGP 12177 in isolated rat cardiomyocytes to determine IC50 values (0.8 nM for β1 receptors).
  • Selectivity Profiling : Compare binding affinities for β2 (IC50 >10 µM) and α1-adrenoceptors (IC50 >1 µM) using competition assays .
  • Functional Studies : Measure nitric oxide (NO) release via chemiluminescence in endothelial cells to confirm vasodilation mechanisms .

Advanced: What strategies improve bioavailability of this compound given its low solubility?

Answer:

  • Liquisolid Compacts : Dissolve the drug in polyethylene glycol 400 (solubility >100 mg/mL), then adsorb onto Fujicalin (carrier) and Aerosil 200 (coating). Optimized formulations achieve >75% dissolution in 30 min via first-order kinetics .
  • SMEDDS : Formulate with Kolliphor RH 40, Capryol 90, and Transcutol HP to enhance oral absorption. Validate via in vitro-in vivo correlation (IVIVC) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.